molecular formula C32H31BrN2O2 B15553264 (Rac)-Bedaquiline-d6

(Rac)-Bedaquiline-d6

Cat. No.: B15553264
M. Wt: 561.5 g/mol
InChI Key: QUIJNHUBAXPXFS-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rac)-Bedaquiline-d6 is a useful research compound. Its molecular formula is C32H31BrN2O2 and its molecular weight is 561.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H31BrN2O2

Molecular Weight

561.5 g/mol

IUPAC Name

4-[bis(trideuteriomethyl)amino]-1-(6-bromo-2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol

InChI

InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/i1D3,2D3

InChI Key

QUIJNHUBAXPXFS-WFGJKAKNSA-N

Origin of Product

United States

Foundational & Exploratory

What is (Rac)-Bedaquiline-d6 and its primary use in research?

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Bedaquiline-d6 is the deuterium-labeled analogue of Bedaquiline (B32110), a potent diarylquinoline antimycobacterial agent. Its primary application in research is as an internal standard for the accurate quantification of Bedaquiline and its primary metabolite, N-monodesmethyl Bedaquiline (M2), in various biological matrices. This guide provides a comprehensive overview of this compound, its use in experimental settings, and the underlying mechanism of action of its parent compound, Bedaquiline.

Core Properties and Applications

This compound is chemically identical to Bedaquiline, with the exception of six hydrogen atoms being replaced by deuterium. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the unlabeled Bedaquiline in mass spectrometry-based assays.[1] Its principal utility lies in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, where it is crucial for correcting variations in sample preparation and instrument response, thereby ensuring the reliability of the quantitative data.[1][2][3][4]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₃₂H₂₅D₆BrN₂O₂
Molecular Weight~561.5 g/mol
Isotopic Purity≥99%
Primary ApplicationInternal Standard in Mass Spectrometry

Mechanism of Action of Bedaquiline

Bedaquiline targets the F1Fo-ATP synthase of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[1][5] Specifically, it binds to the c-subunit of the Fo rotor ring, a critical component of the enzyme's proton channel.[5][6][7] This binding event physically obstructs the rotation of the c-ring, which is essential for the translocation of protons and the subsequent synthesis of ATP.[5][6][7] The depletion of ATP, the primary energy currency of the cell, ultimately leads to bacterial cell death. Bedaquiline is also understood to target the ε-subunit of the ATP synthase.[1][5]

Bedaquiline's ATP Synthase Inhibition Pathway

Bedaquiline_Mechanism cluster_membrane Mycobacterial Inner Membrane Proton_Gradient Proton Motive Force ATP_Synthase F1Fo-ATP Synthase Proton_Gradient->ATP_Synthase Drives rotation c_ring c-ring ATP ATP c_ring->ATP Rotation drives synthesis of Inhibition Inhibition Bedaquiline Bedaquiline Bedaquiline->c_ring Binds to Inhibition->ATP Blocks Synthesis

Caption: Bedaquiline inhibits ATP synthesis by binding to the c-ring of mycobacterial ATP synthase.

Experimental Protocols: Quantification of Bedaquiline

The following sections detail a typical experimental workflow for the quantification of Bedaquiline in human plasma using this compound as an internal standard, primarily employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Spiking: A known concentration of this compound is spiked into plasma samples, calibrators, and quality control samples.

  • Protein Precipitation: Proteins in the plasma matrix are precipitated to release the drug and internal standard. This is often achieved by adding a solvent like acetonitrile (B52724) or methanol.

  • Liquid-Liquid Extraction or Solid-Phase Extraction: Further purification of the analyte and internal standard is performed to remove interfering substances from the matrix.[4][8]

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis

Table 2: Typical LC-MS/MS Parameters for Bedaquiline Quantification

ParameterTypical Value/Condition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., Zodiac C18, 50 x 4.6 mm, 5 µm)[4]
Mobile PhaseGradient or isocratic elution with a mixture of organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate)[4]
Flow Rate0.5 - 1.0 mL/min[4]
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive Mode[8]
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Bedaquiline)e.g., m/z 555.1 → 58.2[8]
MRM Transition (this compound)e.g., m/z 561.1 → 64.1[8]
Data Analysis

The concentration of Bedaquiline in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of Bedaquiline.

Table 3: Representative Quantitative Data from a Validated LC-MS/MS Method

ParameterBedaquilineM2 MetaboliteReference
Linearity Range5 - 1800 ng/mL0.05 - 6.00 mg/L[2][4]
Correlation Coefficient (r²)≥ 0.99≥ 0.997[2][4]
AccuracyWithin ±15% of nominal concentration1.9% to 13.6%[2]
Precision (%CV)< 15%3.0% to 7.2% (within-run)[3]

Experimental Workflow for a Pharmacokinetic Study

The use of this compound is integral to pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of Bedaquiline.

PK_Workflow Dosing Bedaquiline Administration to Study Subjects Sampling Serial Blood Sample Collection Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Spiking Spiking with This compound Processing->Spiking Extraction Sample Extraction (LLE or SPE) Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition (Peak Area Ratios) LCMS->Data Analysis Pharmacokinetic Modeling (e.g., Cmax, AUC, T1/2) Data->Analysis

Caption: Workflow for a typical pharmacokinetic study of Bedaquiline using this compound.

References

An In-Depth Technical Guide to (Rac)-Bedaquiline-d6: Chemical Structure, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Bedaquiline-d6 is the deuterated analog of Bedaquiline, a potent diarylquinoline antimycobacterial agent. Bedaquiline, marketed under the brand name Sirturo, represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its unique mechanism of action, targeting the proton pump of mycobacterial ATP synthase, distinguishes it from other antitubercular drugs. The deuterated form, this compound, serves as a crucial tool in pharmacokinetic and metabolic studies, enabling researchers to trace and quantify the drug and its metabolites with high precision. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental aspects of this compound.

Chemical Structure and Identity

This compound is a racemic mixture of the deuterated enantiomers of Bedaquiline. The deuterium (B1214612) atoms are incorporated into the methoxy (B1213986) and dimethylamino moieties of the molecule.

Chemical Structure:

Table 1: Chemical Identity of this compound

IdentifierValue
Chemical Name (αS,βR)-rel-6-Bromo-α-[2-(dimethyl-d6-amino)ethyl]-2-methoxy-α-1-naphthalenyl-β-phenyl-3-quinolineethanol
CAS Number 2517573-53-2[1]
Molecular Formula C₃₂H₂₅D₆BrN₂O₂[2]
Molecular Weight 561.54 g/mol [2]
Synonyms (Rac)-TMC207-d6

Physicochemical Properties

Table 2: Physicochemical Properties of Bedaquiline and this compound

PropertyValue
Melting Point Bedaquiline: 177-181 °C
Boiling Point Data not available
Solubility This compound: Soluble in DMSO.[3] Bedaquiline: Practically insoluble in aqueous media.
pKa Data not available
Appearance White to off-white solid[1]

Pharmacokinetics

Pharmacokinetic studies are essential to understand the journey of a drug through the body. This compound is primarily used as an internal standard in such studies to accurately determine the concentration of Bedaquiline in biological matrices. The pharmacokinetic parameters of Bedaquiline have been extensively studied in both preclinical and clinical settings.

Table 3: Key Pharmacokinetic Parameters of Bedaquiline

ParameterValueSpecies/Conditions
Time to Maximum Concentration (Tmax) ~5 hours[4]Humans
Terminal Elimination Half-life ~5.5 months[4]Humans
Apparent Clearance (CL/F) 2.86 L/hHumans
Apparent Volume of Distribution (Vd/F) 10,000 LHumans
Protein Binding >99.9%Human Plasma
Metabolism Primarily by CYP3A4 to N-monodesmethyl metabolite (M2)[4]Humans
Excretion Primarily fecalHumans

Pharmacodynamics

Bedaquiline exhibits potent bactericidal activity against Mycobacterium tuberculosis. Its pharmacodynamic properties are characterized by its minimum inhibitory concentration (MIC) and its effect on bacterial killing kinetics.

Table 4: Key Pharmacodynamic Parameters of Bedaquiline

ParameterValueOrganism/Conditions
Minimum Inhibitory Concentration (MIC) 0.03-0.12 μg/mLMycobacterium tuberculosis
Bactericidal Activity Exhibits concentration-dependent bactericidal activityIn vitro and in vivo

Mechanism of Action

Bedaquiline's novel mechanism of action involves the specific inhibition of the F1F0 ATP synthase in Mycobacterium tuberculosis. This enzyme is crucial for generating ATP, the primary energy currency of the cell. By binding to the c-subunit of the F0 rotor ring, Bedaquiline disrupts the proton motive force, leading to a depletion of cellular ATP and ultimately, bacterial cell death.

Signaling Pathway Diagram:

Bedaquiline_Mechanism_of_Action Mechanism of Action of Bedaquiline cluster_membrane Mycobacterial Inner Membrane cluster_cytoplasm Cytoplasm ATP_Synthase F1F0 ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Proton_Channel Proton Channel (F0 subunit) Bedaquiline This compound Bedaquiline->Proton_Channel Binds to c-subunit Cell_Death Bacterial Cell Death ATP->Cell_Death Energy Depletion Leads to ADP ADP + Pi ADP->ATP_Synthase Substrate Proton_Gradient Proton Motive Force Proton_Gradient->ATP_Synthase Drives ATP Synthesis

Caption: Bedaquiline inhibits mycobacterial ATP synthase.

Experimental Protocols

Detailed experimental protocols are crucial for ensuring the reproducibility and accuracy of research findings. Below are generalized methodologies for the synthesis of a deuterated analog and an ATP synthase inhibition assay.

Synthesis of a Deuterated Analog (General Workflow)

The synthesis of this compound involves the use of deuterated starting materials or reagents at appropriate steps in the synthetic route of Bedaquiline. A general workflow is outlined below.

Synthesis_Workflow General Workflow for Deuterated Analog Synthesis Start Select Non-deuterated Precursor Step1 Reaction with Deuterated Reagent (e.g., CD3I for methylation) Start->Step1 Step2 Subsequent Synthetic Steps Step1->Step2 Purification Purification of Deuterated Intermediate Step2->Purification Final_Steps Completion of Synthesis Purification->Final_Steps Final_Product This compound Final_Steps->Final_Product Analysis Characterization (NMR, MS) Final_Product->Analysis

Caption: General synthesis workflow for deuterated compounds.

ATP Synthase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the ATP synthesis activity of mycobacterial ATP synthase.

Methodology:

  • Preparation of Mycobacterial Membranes:

    • Culture Mycobacterium smegmatis or another suitable strain to the mid-log phase.

    • Harvest the cells by centrifugation and wash with an appropriate buffer.

    • Lyse the cells using a French press or sonication.

    • Isolate the membrane fraction by ultracentrifugation.

  • ATP Synthesis Assay:

    • The assay is typically performed using a luciferin/luciferase-based ATP detection kit.

    • Incubate the mycobacterial membranes with varying concentrations of this compound (or Bedaquiline) and a control (e.g., DMSO).

    • Initiate the ATP synthesis reaction by adding ADP and a respiratory substrate (e.g., NADH).

    • Measure the luminescence generated, which is proportional to the amount of ATP synthesized.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the ATP synthase activity.

Inhibition_Assay_Workflow ATP Synthase Inhibition Assay Workflow Start Prepare Mycobacterial Membranes Step1 Incubate Membranes with This compound Start->Step1 Step2 Add ADP and Respiratory Substrate Step1->Step2 Measurement Measure Luminescence (ATP levels) Step2->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Caption: Workflow for ATP synthase inhibition assay.

Conclusion

This compound is an indispensable tool for advancing our understanding of the pharmacokinetics and metabolism of Bedaquiline. Its use in research is critical for the development of improved treatment regimens for multidrug-resistant tuberculosis. This technical guide has provided a foundational overview of its chemical structure, properties, and relevant experimental considerations to support the ongoing efforts of researchers and scientists in the field of drug development.

References

Synthesis Pathway for Deuterated Bedaquiline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for deuterated Bedaquiline, a crucial internal standard for pharmacokinetic and metabolic studies of the parent drug. The synthesis involves the preparation of deuterated precursors followed by a final condensation reaction. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Overview of the Synthetic Strategy

The synthesis of deuterated Bedaquiline, specifically Bedaquiline-d10, involves a convergent synthesis strategy. This approach relies on the separate synthesis of two key deuterated intermediates, which are then coupled in the final step to yield the desired product. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Synthesis of Intermediate 1 (Deuterated Quinoline) cluster_1 Synthesis of Intermediate 2 (Deuterated Mannich Base) A 3-Benzyl-6-bromo-2-chloroquinoline (B1442986) C Sodium Methoxide (B1231860) in CD3OD A->C Reaction B Deuterated Methanol (B129727) (CD3OD) B->C D Deuterated 3-Benzyl-6-bromo-2-methoxyquinoline (B32111) (Intermediate 1-d5) C->D I Final Condensation D->I E 1-Acetylnaphthalene H Deuterated 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one (Intermediate 2-d5) E->H Mannich Reaction F Paraformaldehyde F->H G Deuterated Methylamine (B109427) Hydrochloride (CD3NH2·HCl) G->H H->I J Deuterated Bedaquiline (Bedaquiline-d10) I->J

Caption: Overall workflow for the synthesis of deuterated Bedaquiline.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the deuterated intermediates and the final product, based on the methods outlined in patent literature[1].

Synthesis of Deuterated 3-Benzyl-6-bromo-2-methoxyquinoline (Intermediate 1-d5)

This intermediate is synthesized from 3-benzyl-6-bromo-2-chloroquinoline and deuterated methanol.

Reaction Scheme:

Intermediate1_Synthesis 3-Benzyl-6-bromo-2-chloroquinoline 3-Benzyl-6-bromo-2-chloroquinoline Deuterated 3-Benzyl-6-bromo-2-methoxyquinoline Deuterated 3-Benzyl-6-bromo-2-methoxyquinoline 3-Benzyl-6-bromo-2-chloroquinoline->Deuterated 3-Benzyl-6-bromo-2-methoxyquinoline CD3OD, Na

Caption: Synthesis of deuterated Intermediate 1.

Protocol:

  • A solution of sodium methoxide in deuterated methanol is prepared by adding metallic sodium (1.1 eq) to deuterated methanol at 0-10 °C and stirring for 30 minutes.

  • To this solution, 3-benzyl-6-bromo-2-chloroquinoline (1.0 eq) is added.

  • The reaction mixture is heated to reflux and stirred for 12 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is purified to yield deuterated 3-benzyl-6-bromo-2-methoxyquinoline.

Synthesis of Deuterated 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one (Intermediate 2-d5)

This deuterated Mannich base is prepared from 1-acetylnaphthalene, paraformaldehyde, and deuterated methylamine hydrochloride.

Reaction Scheme:

Intermediate2_Synthesis 1-Acetylnaphthalene 1-Acetylnaphthalene Deuterated 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one Deuterated 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one 1-Acetylnaphthalene->Deuterated 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one Paraformaldehyde, CD3NH2·HCl, p-Toluenesulfonic acid, Ethanol

Caption: Synthesis of deuterated Intermediate 2.

Protocol:

  • To a solution of ethanol, add 1-acetylnaphthalene (1.0 eq), paraformaldehyde (1.0 eq), and deuterated methylamine hydrochloride (2.0 eq).

  • Add p-toluenesulfonic acid (0.1 eq) as a catalyst.

  • Heat the reaction mixture to reflux and stir overnight.

  • After cooling to room temperature, the solvent is removed by distillation under reduced pressure.

  • The crude product is triturated with ethyl acetate (B1210297) and filtered to yield a viscous solid of deuterated 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one.

Final Synthesis of Deuterated Bedaquiline (Bedaquiline-d10)

The final step involves the condensation of the two deuterated intermediates.

Reaction Scheme:

Final_Synthesis Intermediate 1-d5 Intermediate 1-d5 Deuterated Bedaquiline Deuterated Bedaquiline Intermediate 1-d5->Deuterated Bedaquiline Intermediate 2-d5, Lithium diisopropylamide (LDA), THF, -78 °C

Caption: Final condensation step to yield deuterated Bedaquiline.

Protocol:

  • A solution of lithium diisopropylamide (LDA) is prepared in anhydrous tetrahydrofuran (B95107) (THF).

  • A solution of deuterated 3-benzyl-6-bromo-2-methoxyquinoline (Intermediate 1-d5) in anhydrous THF is added dropwise to the LDA solution at -78 °C.

  • The mixture is stirred at -78 °C for a specified period.

  • A solution of deuterated 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one (Intermediate 2-d5) in anhydrous THF is then added dropwise at -78 °C.

  • The reaction is stirred at -78 °C for several hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography to yield deuterated Bedaquiline.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of deuterated Bedaquiline and its intermediates.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
3-Benzyl-6-bromo-2-chloroquinolineC₁₇H₁₁BrClN344.64Starting Material
Deuterated MethanolCD₄O36.07Reagent/Deuterium (B1214612) Source
Intermediate 1-d5C₁₇H₉D₅BrNO333.1 (as per patent)Intermediate
1-AcetylnaphthaleneC₁₂H₁₀O170.21Starting Material
Deuterated Methylamine HClCD₃NH₂·HCl72.55Reagent/Deuterium Source
Intermediate 2-d5C₁₅H₁₂D₅NONot explicitly statedIntermediate
Deuterated BedaquilineC₃₂H₂₁D₁₀BrN₂O₂565.2 (as per patent)Final Product

Table 2: Reaction Conditions and Yields

Reaction StepKey ReagentsTemperature (°C)Time (h)Yield (%)
Synthesis of Intermediate 1-d5Sodium, CD₃ODReflux12Not explicitly stated
Synthesis of Intermediate 2-d5p-Toluenesulfonic acid, EthanolRefluxOvernightNot explicitly stated
Final CondensationLDA, THF-78SeveralNot explicitly stated

Note: Specific yields are often not detailed in patent literature.

Characterization Data

The deuterated Bedaquiline product is characterized by mass spectrometry and nuclear magnetic resonance spectroscopy.

  • Mass Spectrometry (LCMS): The patent reports a mass-to-charge ratio (m/z) of 565.2 for the protonated molecule [M+H]⁺ of deuterated Bedaquiline (C₃₂H₂₁D₁₀BrN₂O₂), confirming the incorporation of ten deuterium atoms.[1]

  • Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum of the final product would show a significant reduction in the integration of signals corresponding to the protons that have been replaced by deuterium. The patent provides the following ¹H NMR data for the deuterated product: ¹H NMR (400MHz, DMSO-d₆) δ 8.89 (s, 1H), 8.60 (d, J = 8.5 Hz, 1H), 7.96 (d, J = 2.2 Hz, 1H), 7.91 (d, J = 8.5 Hz, 1H), 7.87 (d, J = 8.5 Hz, 1H), 7.71 (d, J = 8.9 Hz, 1H), 7.67 - 7.63 (m, 2H), 7.61 (t, J = 8.5 Hz, 1H), 7.47 (t, J = 8.5 Hz, 1H), 7.31 (t, J = 7.6 Hz, 2H), 7.15 - 7.10 (m, 2H), 6.89 - 6.87 (m, 3H), 2.51 (d, J = 14.1Hz, 1H), 2.10 - 1.99 (m, 2H), 1.95 - 1.91 (m, 1H).[1]

Isotopic Purity

The isotopic purity of a deuterated internal standard is a critical parameter for its use in quantitative analysis. While the patent for the synthesis of deuterated Bedaquiline does not explicitly state the isotopic purity, commercial suppliers of Bedaquiline-d6 typically report an isotopic purity of ≥98%. It is essential for researchers to verify the isotopic purity of their synthesized or purchased deuterated standard using high-resolution mass spectrometry to ensure accurate and reliable results in their studies.

References

The Core Mechanism of (Rac)-Bedaquiline-d6 in Tuberculosis Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of Bedaquiline (B32110) and its deuterated analog, (Rac)-Bedaquiline-d6, a critical tool in the fight against multidrug-resistant tuberculosis (MDR-TB). This document outlines the molecular target, the role of deuteration, quantitative efficacy data, and detailed experimental protocols relevant to its study.

Introduction: A Novel Weapon Against a Persistent Pathogen

Tuberculosis, caused by Mycobacterium tuberculosis (M. tuberculosis), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant strains necessitates novel therapeutics with unique mechanisms of action. Bedaquiline (trade name Sirturo), a member of the diarylquinoline class, was the first drug with a novel mechanism of action against TB to be approved in over 40 years.[1][2] It is a cornerstone of treatment for MDR-TB.[3][4]

This compound is the stable isotope-labeled (deuterated) form of Bedaquiline. While its core mechanism of action is identical to the parent compound, its altered mass makes it an indispensable tool in research and clinical settings, primarily as an internal standard for highly sensitive bioanalytical methods.[5][6]

Core Mechanism of Action: Targeting the Mycobacterial Powerhouse

Bedaquiline exerts its potent bactericidal and sterilizing effects by specifically inhibiting the F1F0 ATP synthase, a crucial enzyme for energy production in M. tuberculosis.[1][3][7][8]

Key Steps in the Mechanism:

  • Binding to the F0 Subunit: Bedaquiline binds to the membrane-embedded F0 rotor ring (specifically the c-subunit, encoded by the atpE gene) of the ATP synthase.[2][9][10]

  • Inhibition of Proton Translocation: This binding physically obstructs the rotation of the c-ring, which acts as a proton shuttle.[2][10] By stalling this rotation, Bedaquiline effectively jams the enzyme's molecular motor.

  • ATP Synthesis Arrest: The blocked proton flow prevents the generation of the electrochemical gradient necessary for the F1 subunit to synthesize adenosine (B11128) triphosphate (ATP).[7][9]

  • Cellular Energy Depletion: The resulting depletion of intracellular ATP disrupts all energy-dependent cellular processes, leading to a halt in mycobacterial growth and, eventually, cell death.[7][11] This mechanism is effective against both actively replicating and dormant, non-replicating mycobacteria.[12]

Recent studies suggest that Bedaquiline may also interact with the ε-subunit of the ATP synthase, further disrupting the enzyme's function.[5][13]

The Role of Deuteration in this compound

The substitution of six hydrogen atoms with their heavier isotope, deuterium, in this compound does not alter its fundamental biological target or mechanism of action.[6] The primary purpose of deuteration in this context is to create a molecule with a distinct mass-to-charge ratio (m/z) that is easily distinguishable from the non-deuterated drug in mass spectrometry.

Primary Applications:

  • Internal Standard: this compound serves as an ideal internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.[5][12][14] Because it behaves almost identically to Bedaquiline during sample extraction and chromatographic separation, it allows for precise and accurate quantification of the parent drug in complex biological matrices like plasma, serum, and breast milk.[5][12][14]

  • Metabolic Studies: Deuterated compounds can be used as tracers to study a drug's metabolic fate.[6] While not its primary application, the kinetic isotope effect (the stronger C-D bond compared to the C-H bond) can sometimes slow metabolism at the site of deuteration, potentially leading to an altered pharmacokinetic profile.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for Bedaquiline based on published research. The activity of this compound is considered equivalent for in vitro potency.

Table 1: In Vitro Potency of Bedaquiline

ParameterTarget/OrganismValue (nM)Value (µg/mL)Reference(s)
IC₅₀ M. phlei ATP Synthase20 - 25 nM-[9]
IC₅₀ M. smegmatis ATP Synthase2.5 - 12.9 nM-[9]
MIC M. tuberculosis H37Rv-0.015 - 0.06[7]
MIC M. tuberculosis H37Rv-0.06[16][17]
MIC Range (WT) M. tuberculosis-0.015 - 0.5[13]

IC₅₀ (Half-maximal inhibitory concentration) reflects the concentration required to inhibit enzyme activity by 50%. MIC (Minimum Inhibitory Concentration) reflects the lowest concentration required to inhibit visible bacterial growth.

Table 2: Pharmacokinetic Parameters of Bedaquiline in Humans (400 mg dose)

ParameterValueUnitConditionReference(s)
Tₘₐₓ (Time to max concentration) ~6hoursPost-dosing[18]
Cₘₐₓ (Max concentration) 1.59mg/LMedian[18]
Plasma Protein Binding >99.9%-[1]
Volume of Distribution (Central) ~164Liters-[1]
Metabolism CYP3A4-Major isoenzyme[1]
Effective Half-life ~24hoursAccumulation[19]

Pharmacokinetic parameters can vary based on patient factors such as body weight and albumin levels.[1][11]

Detailed Experimental Protocols

Protocol: Determination of Bedaquiline MIC using Broth Microdilution

This protocol is based on the methods described by the Clinical and Laboratory Standards Institute (CLSI) and used in multilaboratory studies.[7]

Objective: To determine the minimum inhibitory concentration (MIC) of Bedaquiline against M. tuberculosis H37Rv.

Materials:

  • Middlebrook 7H9 broth, supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Bedaquiline stock solution (e.g., in DMSO).

  • 96-well microtiter plates.

  • M. tuberculosis H37Rv inoculum, adjusted to a 0.5 McFarland standard and then diluted.

  • Resazurin (B115843) solution (for viability readout).

Procedure:

  • Drug Dilution: Prepare serial two-fold dilutions of Bedaquiline in 7H9 broth directly in the 96-well plate. Final concentrations should typically range from <0.008 µg/mL to >2.0 µg/mL. Include a drug-free growth control well.

  • Inoculation: Add 100 µL of the prepared M. tuberculosis H37Rv inoculum to each well.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Viability Assessment: Add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of Bedaquiline that prevents the color change (i.e., remains blue), indicating inhibition of bacterial growth.[16]

Protocol: Quantification of Bedaquiline in Human Plasma using LC-MS/MS

This protocol outlines a bioanalytical method for determining Bedaquiline concentrations, using this compound as an internal standard.[5]

Objective: To accurately quantify Bedaquiline in human plasma samples.

Materials:

  • Human plasma (K₂-EDTA).

  • Bedaquiline and this compound reference standards.

  • Methyl tertiary butyl ether (MTBE) for extraction.

  • Methanol, ammonium (B1175870) formate (B1220265), formic acid for mobile phase.

  • LC-MS/MS system with a C18 column and triple quadrupole mass spectrometer.

Procedure:

  • Sample Preparation:

    • To a 50 µL aliquot of plasma, add 50 µL of the this compound internal standard working solution (e.g., 500 ng/mL).[5]

    • Add 100 µL of 5 mM ammonium formate buffer and vortex.[5]

  • Liquid-Liquid Extraction:

    • Add 2 mL of MTBE, vortex thoroughly, and centrifuge (e.g., 4000 rpm for 5 min) to separate the organic and aqueous layers.[5]

    • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[5]

  • Reconstitution & Injection:

    • Reconstitute the dried residue in 250 µL of the mobile phase (e.g., Methanol: 5 mM ammonium formate in 0.1% formic acid, 90:10 v/v).[5]

    • Inject an aliquot (e.g., 15 µL) into the LC-MS/MS system.[5]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 column with an isocratic mobile phase flow rate of 1.0 mL/min.[5]

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).

      • Monitor the precursor → product ion transition for Bedaquiline (e.g., m/z 555.1 → 58.2).[12]

      • Monitor the precursor → product ion transition for Bedaquiline-d6 (e.g., m/z 561.1 → 64.1).[12]

  • Quantification: Calculate the concentration of Bedaquiline in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key concepts described in this guide.

G cluster_membrane Mycobacterial Inner Membrane cluster_f0 F0 Subunit (Proton Channel) cluster_f1 F1 Subunit (Catalytic) atp_synthase F1F0 ATP Synthase c_ring c-ring (Rotor) catalytic_head α3β3 Headpiece c_ring->catalytic_head Rotation protons_out H⁺ (Cytoplasm) c_ring->protons_out Drives rotation atp ATP catalytic_head->atp Synthesis bdq Bedaquiline bdq->c_ring Binds & Inhibits Rotation protons_in H⁺ (Periplasm) protons_in->c_ring Enters channel adp ADP + Pi adp->catalytic_head Substrate energy_depletion ATP Depletion cell_death Bacterial Cell Death energy_depletion->cell_death Leads to

Caption: Bedaquiline's mechanism of action targeting the c-ring of mycobacterial ATP synthase.

G cluster_invitro In Vitro Analysis cluster_bioanalytical Bioanalytical Method Development cluster_invivo In Vivo / Clinical Studies mic 1. MIC Determination (Broth Microdilution) atp_assay 2. ATP Synthase Inhibition Assay (IC50) mic->atp_assay lcms_dev 3. LC-MS/MS Method Dev. (using Bedaquiline-d6 as IS) atp_assay->lcms_dev validation 4. Method Validation (Accuracy, Precision) lcms_dev->validation pk_study 5. Pharmacokinetic Study (Animal/Human) validation->pk_study efficacy 6. Efficacy Studies (e.g., Mouse Model) pk_study->efficacy data Data for IND/ Clinical Trials efficacy->data start Drug Candidate (Bedaquiline) start->mic

Caption: A typical experimental workflow for evaluating an anti-tuberculosis drug candidate.

References

An In-depth Technical Guide to the Physical and Chemical Differences Between Bedaquiline and Bedaquiline-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical distinctions between the anti-tuberculosis drug Bedaquiline (B32110) and its deuterated isotopologue, Bedaquiline-d6. While Bedaquiline-d6 is primarily utilized as an internal standard in bioanalytical assays due to its mass difference, the substitution of hydrogen with deuterium (B1214612) atoms has fundamental implications for its physicochemical properties and metabolic fate. This document outlines these differences through a comparative analysis of their properties, a detailed exploration of Bedaquiline's mechanism of action and metabolic pathways, and a review of the analytical techniques used to differentiate these two compounds. Experimental protocols and visual diagrams are provided to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Bedaquiline is a diarylquinoline antimycobacterial agent that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its novel mechanism of action, which involves the inhibition of mycobacterial ATP synthase, has made it a cornerstone of modern TB therapy. Bedaquiline-d6, a deuterated version of the parent drug, is a critical tool in the clinical and preclinical development of Bedaquiline, serving as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification. The six deuterium atoms on the methoxy (B1213986) and N-dimethyl groups provide a distinct mass shift without significantly altering its chemical behavior in chromatographic separations.

Beyond its role as an internal standard, the deuteration of Bedaquiline introduces subtle yet important physical and chemical differences. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can influence the rate of metabolic reactions, potentially leading to a different pharmacokinetic profile. This guide will delve into these differences, providing a detailed comparison of the two molecules.

Comparative Physicochemical Properties

The primary physical difference between Bedaquiline and Bedaquiline-d6 is their molecular weight, a direct consequence of the six deuterium atoms replacing hydrogen atoms. While comprehensive experimental data directly comparing all physicochemical properties is not extensively available in the public domain, we can compile the known properties and infer others based on the principles of isotopic substitution.

PropertyBedaquilineBedaquiline-d6Data Source
Molecular Formula C₃₂H₃₁BrN₂O₂C₃₂H₂₅D₆BrN₂O₂[1]
Molecular Weight 555.50 g/mol 561.5 g/mol [1][2]
Monoisotopic Mass 554.1569 u560.19455 u[2][3]
Appearance Solid powderNot explicitly stated, assumed to be a solid powder[3]
XLogP3 7.27.2[1][2]
Hydrogen Bond Donor Count 11[1][2]
Hydrogen Bond Acceptor Count 44[1][2]
Rotatable Bond Count 77[1][2]

Mechanism of Action of Bedaquiline

Bedaquiline exerts its potent bactericidal effect by specifically targeting the F1Fo-ATP synthase in Mycobacterium tuberculosis. This enzyme is crucial for generating adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. By inhibiting ATP synthesis, Bedaquiline effectively shuts down the energy supply of the bacterium, leading to cell death.[4][5]

The mechanism of inhibition involves Bedaquiline binding to the c-subunit of the Fo rotor ring of the ATP synthase.[6][7] This binding event physically obstructs the rotation of the c-ring, which is essential for the proton translocation that drives ATP synthesis.[4]

Bedaquiline_Mechanism_of_Action Bedaquiline Bedaquiline ATP_Synthase Mycobacterial ATP Synthase Bedaquiline->ATP_Synthase Binds to c_subunit c-subunit (Fo rotor ring) Proton_Channel Proton Channel Rotation_Block Inhibition of c-ring rotation c_subunit->Rotation_Block leads to ATP_Synthesis_Block Blockage of ATP Synthesis Rotation_Block->ATP_Synthesis_Block causes Cell_Death Bacterial Cell Death ATP_Synthesis_Block->Cell_Death results in

Bedaquiline's inhibitory action on mycobacterial ATP synthase.

Metabolic Pathway of Bedaquiline and the Impact of Deuteration

Bedaquiline is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor.[8][9][10] The primary metabolic pathway is N-demethylation, which results in the formation of the N-monodesmethyl metabolite, known as M2.[8][10] While M2 is also active against M. tuberculosis, its potency is significantly lower than the parent drug.[9]

The deuteration in Bedaquiline-d6 is strategically placed on the N-dimethyl and methoxy groups, which are sites susceptible to metabolism. The C-D bond is stronger than the C-H bond, and its cleavage is the rate-limiting step in many CYP-mediated reactions. This leads to a kinetic isotope effect (KIE), where the deuterated compound is metabolized more slowly than its non-deuterated counterpart.[11]

Bedaquiline_Metabolism Bedaquiline Bedaquiline N_Demethylation N-Demethylation Bedaquiline->N_Demethylation CYP3A4 CYP3A4 (primary) CYP3A4->N_Demethylation catalyzes CYP2C8_2C19 CYP2C8, CYP2C19 (minor) CYP2C8_2C19->N_Demethylation contribute to M2 M2 Metabolite (N-monodesmethyl Bedaquiline) N_Demethylation->M2 produces Excretion Excretion M2->Excretion LC_MS_MS_Workflow Start Biological Sample (e.g., Plasma) Spike Spike with Bedaquiline-d6 (IS) Start->Spike Extraction Sample Extraction (Protein Precipitation & Liquid-Liquid Extraction) Spike->Extraction LC Liquid Chromatography (Separation on C18 column) Extraction->LC MS Tandem Mass Spectrometry (ESI+, MRM Detection) LC->MS Quantification Quantification (Ratio of Bedaquiline to Bedaquiline-d6) MS->Quantification

References

(Rac)-Bedaquiline-d6: A Technical Guide to Isotopic Purity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of (Rac)-Bedaquiline-d6, a deuterated analog of the anti-tuberculosis agent Bedaquiline. This document is intended to serve as a comprehensive resource for professionals utilizing this stable isotope-labeled compound in research and development, particularly in pharmacokinetic and metabolic studies where it serves as a critical internal standard.

Introduction

This compound is a synthetic derivative of Bedaquiline in which six hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry (MS). The accuracy and reliability of such studies are fundamentally dependent on the isotopic purity and the stability of the deuterium labels of the internal standard. This guide outlines the analytical specifications for this compound and the detailed experimental protocols used to verify its quality.

Isotopic Purity Assessment

The isotopic purity of this compound is a critical parameter that defines its suitability as an internal standard. It is essential to quantify the abundance of the desired d6 isotopologue relative to other isotopic species (d0 to d5). Commercial suppliers of this compound typically provide a certificate of analysis detailing the chemical and isotopic purity.

Quantitative Data Summary

The isotopic purity of this compound is determined using a combination of High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The data below is representative of a typical batch analysis.

ParameterSpecificationAnalytical Method
Chemical Purity ≥99.0%RP-HPLC
Isotopic Purity (d6) ≥98%LC-MS
Isotopic Enrichment ≥99 atom % DHNMR / HRMS
Isotopologue Distribution
d6>98.0%LC-MS
d5<2.0%LC-MS
d4<0.5%LC-MS
d3Not DetectedLC-MS
d2Not DetectedLC-MS
d1Not DetectedLC-MS
d0 (Unlabeled)Not DetectedLC-MS
Experimental Protocol: Isotopic Purity Determination

A combined strategy of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is employed to ensure both isotopic enrichment and structural integrity.[1]

Objective: To quantify the isotopic purity and confirm the location of deuterium atoms in this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

  • NMR Spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL for LC-MS analysis.

    • Prepare a separate sample in a deuterated solvent (e.g., CDCl₃) for NMR analysis.

  • LC-MS Analysis:

    • Inject the sample into the HPLC system for chromatographic separation from any chemical impurities.

    • The eluent is introduced into the HRMS via electrospray ionization (ESI).

    • Acquire full scan mass spectra in the appropriate mass range for the protonated molecule [M+H]⁺.

    • The high resolution of the instrument allows for the separation and relative quantification of the ion peaks corresponding to each isotopologue (d0 to d6).

    • Isotopic purity is calculated based on the relative abundance of the d6 peak compared to the sum of all isotopologue peaks.[2][3]

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum. The absence or significant reduction of proton signals at the sites of deuteration confirms the successful incorporation of deuterium.

    • Acquire a ²H NMR spectrum to confirm the presence of deuterium at the expected chemical shifts.

    • Quantitative NMR (qNMR) can also be used to determine the overall isotopic enrichment by comparing the integral of residual proton signals to a certified internal standard.[4]

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample This compound Standard Prep_MS Dissolve in Methanol (1 mg/mL) Sample->Prep_MS Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR LCMS LC-MS Analysis (Full Scan HRMS) Prep_MS->LCMS NMR NMR Spectroscopy (¹H and ²H) Prep_NMR->NMR Data_MS Calculate Isotopologue Distribution & Purity LCMS->Data_MS Data_NMR Confirm Deuterium Location & Enrichment NMR->Data_NMR Result Final Purity Specification Data_MS->Result Data_NMR->Result

Workflow for Isotopic Purity Assessment.

Isotopic Stability Assessment

The stability of the deuterium labels is crucial to prevent back-exchange with protons from the solvent or biological matrix, which would compromise the integrity of the internal standard.[5] The deuterium atoms in this compound are strategically placed on carbon atoms where they are not readily exchangeable. Stability is assessed under conditions relevant to its intended use, such as in various solvents and biological matrices.

Quantitative Data Summary

Stability is typically evaluated by incubating the compound under specific conditions and then re-analyzing its isotopic purity over time.

ConditionIncubation TimeIsotopic Purity (d6)Method
Aqueous Solution (pH 7.4) 24 hoursNo significant changeLC-MS
Acidic Solution (pH 3.0) 24 hoursNo significant changeLC-MS
Human Plasma at 37°C 4 hoursNo significant changeLC-MS
Post-preparative storage (-20°C) 30 daysNo significant changeLC-MS
Experimental Protocol: Isotopic Stability (Back-Exchange)

Objective: To evaluate the stability of the deuterium labels on this compound against back-exchange in a simulated biological fluid.

Materials:

  • This compound

  • Control (non-deuterated) Bedaquiline

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solvent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator/water bath at 37°C

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., DMSO).

    • Spike the stock solution into pre-warmed human plasma to a final concentration of 1 µg/mL.

  • Incubation:

    • Incubate the plasma sample at 37°C.

    • Withdraw aliquots at specified time points (e.g., T=0, 1, 2, 4, and 24 hours).

  • Sample Extraction:

    • For each aliquot, immediately stop the reaction by adding 3 volumes of ice-cold ACN with 0.1% formic acid to precipitate plasma proteins.

    • Vortex the samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS Analysis:

    • Analyze the supernatant from each time point by LC-MS.

    • Monitor the mass-to-charge ratios (m/z) for both this compound and unlabeled Bedaquiline (d0).

    • The stability is confirmed if there is no significant increase in the d0 signal or decrease in the d6 signal over the incubation period.

Isotopic_Stability_Workflow cluster_prep Incubation Setup cluster_sampling Time-Point Sampling cluster_analysis Analysis & Conclusion Sample This compound Spike Spike into Human Plasma Sample->Spike Incubate Incubate at 37°C Spike->Incubate Aliquots Withdraw Aliquots (T=0, 1, 2, 4, 24h) Incubate->Aliquots Quench Quench & Precipitate (ice-cold ACN) Aliquots->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS Analysis Centrifuge->LCMS Compare Compare d6/d0 Ratio Across Time Points LCMS->Compare Result Stability Confirmed Compare->Result

Workflow for Isotopic Stability Assessment.

Conclusion

The data presented in this guide demonstrate that this compound can be synthesized with high chemical and isotopic purity (≥99.0% and ≥98% d6, respectively). The deuterium labels are shown to be stable under conditions simulating typical bioanalytical sample handling and analysis, with no significant back-exchange observed. These characteristics confirm the suitability of this compound as a reliable internal standard for the accurate quantification of Bedaquiline in complex biological matrices, thereby supporting critical drug development and research activities.

References

Navigating the Frontier of Drug Development: A Technical Guide to Deuterated Compounds in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into drug candidates represents a significant advancement in medicinal chemistry. This subtle modification can profoundly alter a drug's metabolic profile, leading to enhanced pharmacokinetic properties, improved safety, and potentially greater efficacy. This in-depth guide provides a comprehensive overview of the regulatory landscape, key experimental considerations, and the scientific principles underpinning the use of deuterated compounds in clinical research.

The Regulatory Pathway for Deuterated Drugs: A Streamlined Approach

The U.S. Food and Drug Administration (FDA) has established a clear regulatory framework for the approval of deuterated drugs. Notably, a deuterated version of a previously approved drug is often considered a New Chemical Entity (NCE), making it eligible for five years of market exclusivity.[1][2] This is because the substitution of a hydrogen atom with deuterium alters the covalent bonding within the molecule, thus creating a distinct active moiety.[3]

For "deuterium switch" candidates, where an existing drug is deuterated, the 505(b)(2) regulatory pathway is a common and advantageous route.[2][4] This pathway allows developers to rely in part on the safety and efficacy data of the original, non-deuterated drug (the "listed drug"). However, to justify this reliance, a "bridging" study is necessary to link the new deuterated compound to the listed drug.[4][5]

Key Regulatory Considerations:
  • Bridging Studies: These studies are crucial for demonstrating that reliance on the listed drug's data is scientifically justified.[2] They typically involve assessing relative bioavailability and other pharmacokinetic (PK) parameters.[3]

  • Chemistry, Manufacturing, and Controls (CMC): A comprehensive CMC section in the regulatory submission is required. For deuterated drugs, this includes rigorous characterization of isotopic purity, including both isotopic enrichment and species abundance.[6][7]

  • Metabolites in Safety Testing (MIST): The FDA's MIST guidance is particularly relevant for deuterated drugs, as their primary purpose is to alter metabolism. This guidance requires the safety assessment of any metabolite that constitutes 10% or more of the total drug-related exposure in humans.[8]

Regulatory_Pathway Regulatory Pathway for a 'Deuterium Switch' Compound via 505(b)(2) cluster_Preclinical Preclinical Development cluster_IND IND Submission cluster_Clinical Clinical Development cluster_NDA NDA Submission & Approval In_vitro_Metabolism In Vitro Metabolism (Microsomes, Hepatocytes) In_vivo_PK_Tox In Vivo PK & Bridging Toxicity Studies (Animal) In_vitro_Metabolism->In_vivo_PK_Tox IND Investigational New Drug (IND) Application In_vivo_PK_Tox->IND Phase1 Phase 1: Relative Bioavailability Bridging Study IND->Phase1 Phase2_3 Phase 2/3 Studies (If required) Phase1->Phase2_3 Additional data needed NDA New Drug Application (NDA) - 505(b)(2) Phase1->NDA Phase2_3->NDA Approval FDA Approval & Market Exclusivity NDA->Approval

Regulatory pathway for a 'deuterium switch' compound.

The Deuterium Advantage: Enhancing Pharmacokinetic Profiles

The primary rationale for deuterating a drug molecule is to leverage the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Since many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds, replacing hydrogen with deuterium at a metabolic "soft spot" can significantly slow down this process.[9][]

This reduced rate of metabolism can lead to several therapeutic advantages:

  • Increased Half-life and Exposure: A slower metabolism prolongs the drug's circulation time in the body, increasing its half-life (t½) and overall exposure (Area Under the Curve or AUC).[11]

  • Reduced Dosing Frequency: A longer half-life can allow for less frequent dosing, which can improve patient compliance.[11]

  • Lower Peak Plasma Concentrations (Cmax): In some cases, deuteration can lead to a more favorable pharmacokinetic profile with lower peak concentrations, which may reduce the risk of concentration-dependent side effects.

  • Altered Metabolite Profile: Deuteration can shift the metabolic pathway away from the formation of undesirable or toxic metabolites, potentially improving the drug's safety profile.[]

Quantitative Comparison of Deuterated vs. Non-Deuterated Drugs

The following tables summarize the observed pharmacokinetic improvements for several FDA-approved deuterated drugs compared to their non-deuterated counterparts.

Drug Comparison Pharmacokinetic Parameter Deutetrabenazine Tetrabenazine Fold Change/Improvement Reference(s)
Deutetrabenazine vs. TetrabenazineHalf-life (t½) of active metabolites~9-10 hours~2-5 hours~2-fold increase[11]
Total exposure (AUC) of active metabolitesHigherLower~2-fold increase[11]
Peak concentration (Cmax) of active metabolitesLowerHigherLower peaks[11]
Drug Comparison Pharmacokinetic Parameter Deucravacitinib (Deuterated) Non-Deuterated Analog Observation Reference(s)
DeucravacitinibMetabolic ProfileReduced formation of M11 and M12 metabolitesHigher formation of M11 and M12 metabolitesDeuteration diverts metabolism, retaining TYK2 selectivity.[8]
Drug Comparison Pharmacokinetic Parameter Deuruxolitinib (Deuterated) Ruxolitinib Observation Reference(s)
Deuruxolitinib vs. RuxolitinibPharmacokineticsAltered to circumvent extensive oxidative metabolismSubject to extensive oxidative metabolismIncreased duration of pharmacological activity.[8]
Drug Comparison Pharmacokinetic Parameter Deutivacaftor (Deuterated) Ivacaftor Fold Change/Improvement Reference(s)
Deutivacaftor vs. IvacaftorHalf-life (t½)LongerShorterSlower clearance[9]

Core Experimental Protocols for Deuterated Drug Development

A robust experimental program is essential to characterize the effects of deuteration and to provide the necessary data for regulatory submission. The following are detailed methodologies for key in vitro and clinical studies.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the rate of metabolism of a deuterated compound and its non-deuterated counterpart by phase I enzymes (primarily CYPs) and to calculate its in vitro half-life and intrinsic clearance.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds (deuterated and non-deuterated) and positive controls (e.g., testosterone, verapamil) in an appropriate solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate (B84403) buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsomes and test compounds in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile (B52724) containing an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint).

Cytochrome P450 Inhibition Assay

Objective: To assess the potential of a deuterated compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), which is crucial for predicting drug-drug interactions.

Methodology:

  • Preparation of Reagents:

    • Use recombinant human CYP enzymes or human liver microsomes.

    • Prepare stock solutions of the test compound, positive control inhibitors for each isoform, and isoform-specific fluorescent probe substrates.

    • Prepare a NADPH-regenerating system.

  • Incubation:

    • In a 96-well plate, incubate the CYP enzyme, test compound (at various concentrations), and buffer at 37°C.

    • After a short pre-incubation, initiate the reaction by adding the fluorescent probe substrate and the NADPH-regenerating system.

    • Incubate for a specific time, allowing the formation of a fluorescent metabolite.

  • Fluorescence Detection:

    • Stop the reaction and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition of CYP activity at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition) by fitting the data to a dose-response curve.

Clinical Bridging Study: Relative Bioavailability

Objective: To compare the rate and extent of absorption of a deuterated drug product with its non-deuterated, approved counterpart (the listed drug) in healthy volunteers.

Methodology:

  • Study Design:

    • Typically a single-dose, randomized, two-period, two-sequence crossover study.[4]

    • A washout period of appropriate duration is included between the two treatment periods.

  • Study Population:

    • Healthy adult volunteers, with inclusion and exclusion criteria based on the known safety profile of the listed drug.

  • Drug Administration:

    • Subjects receive a single dose of the deuterated test product or the non-deuterated reference product in each study period, as per the randomization schedule.

    • The study may be conducted under fasting or fed conditions, depending on the labeling of the reference product.

  • Pharmacokinetic Sampling:

    • Serial blood samples are collected at pre-defined time points before and after drug administration (e.g., pre-dose, and at multiple time points up to 48-72 hours post-dose).

    • Plasma is separated and stored frozen until bioanalysis.

  • Bioanalytical Method:

    • The concentrations of the deuterated drug, its non-deuterated counterpart, and their major metabolites are measured in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic and Statistical Analysis:

    • Calculate the key pharmacokinetic parameters: AUC (from time zero to the last measurable concentration and extrapolated to infinity), Cmax, and Tmax.

    • Perform statistical analysis to compare the bioavailability of the test and reference products.

Experimental_Workflow Experimental Workflow for a 'Deuterium Switch' Compound cluster_InVitro In Vitro Characterization cluster_InVivo_Nonclinical In Vivo Nonclinical cluster_Clinical Clinical Evaluation Metabolic_Stability Metabolic Stability Assay (Microsomes/Hepatocytes) Animal_PK Animal Pharmacokinetics (Comparison of D and H compounds) Metabolic_Stability->Animal_PK CYP_Inhibition CYP450 Inhibition Assay CYP_Inhibition->Animal_PK Metabolite_ID Metabolite Identification Metabolite_ID->Animal_PK Bridging_Tox Bridging Toxicology Studies Animal_PK->Bridging_Tox Relative_BA Relative Bioavailability Bridging Study (Phase 1) Bridging_Tox->Relative_BA IND Submission Food_Effect Food Effect Study Relative_BA->Food_Effect

Experimental workflow for a 'deuterium switch' compound.

Pharmacodynamics and Signaling Pathways: A Focus on Pharmacokinetics

The overwhelming body of evidence suggests that the primary effect of deuteration is on a drug's pharmacokinetic properties, with minimal to no impact on its pharmacodynamics.[8][12] Since deuterium and hydrogen are electronically similar, the deuterated molecule is expected to have the same shape and binding affinity for its biological target as its non-deuterated counterpart.

While some computational studies have explored the potential for subtle changes in hydrogen bonding and binding energies upon deuteration, these effects are generally not considered to be clinically significant.[13][14] The main goal of deuteration in drug development remains the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Deuteration_Effect Logical Relationship of Deuteration's Primary Effect Deuteration Deuteration at Metabolic Hotspot C_D_Bond Stronger C-D Bond (Kinetic Isotope Effect) Deuteration->C_D_Bond Pharmacodynamics Pharmacodynamics (Target Binding & Signaling) Deuteration->Pharmacodynamics Minimal to no direct effect Metabolism Decreased Rate of Metabolism (e.g., by CYPs) C_D_Bond->Metabolism Pharmacokinetics Altered Pharmacokinetics Metabolism->Pharmacokinetics PK_Outcomes Increased Half-life (t½) Increased Exposure (AUC) Altered Metabolite Profile Pharmacokinetics->PK_Outcomes PD_Outcomes Generally Unchanged: - Target Affinity - Efficacy - Mechanism of Action Pharmacodynamics->PD_Outcomes

The primary effect of deuteration is on pharmacokinetics.

Conclusion

Deuteration has emerged as a powerful and validated strategy in modern drug development. By leveraging the kinetic isotope effect, medicinal chemists can fine-tune the metabolic properties of drug candidates, leading to improved pharmacokinetic profiles and tangible clinical benefits. The established regulatory pathway, particularly the 505(b)(2) route, provides a clear and efficient path to market for deuterated analogs of existing drugs. A thorough understanding of the required in vitro and clinical studies, coupled with a robust CMC strategy that addresses the unique aspects of isotopic purity, is paramount for the successful development and commercialization of these innovative medicines. As our understanding of drug metabolism continues to evolve, the strategic application of deuterium is poised to play an increasingly important role in the creation of safer and more effective therapies.

References

(Rac)-Bedaquiline-d6: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Bedaquiline-d6 is the deuterium-labeled analog of Bedaquiline (B32110), a diarylquinoline antimycobacterial agent. This isotopically labeled version serves as a crucial internal standard for quantitative analysis in pharmacokinetic and metabolic studies, enabling precise bioanalytical measurements by mass spectrometry. This technical guide provides an in-depth overview of its core properties, mechanism of action, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Core Compound Data

The fundamental properties of this compound are summarized in the table below. It is important to distinguish this compound from its N-desmethyl-d6 metabolite, which possesses a different molecular weight and CAS number.

PropertyValue
Compound Name This compound
CAS Number 2517573-53-2[1]
Molecular Formula C₃₂H₂₅D₆BrN₂O₂[2]
Molecular Weight 561.54 g/mol [2]
Synonyms (aS,bS)-rel-Bedaquiline-d6[3], Bedaquiline-d6[2]

Mechanism of Action: Inhibition of Mycobacterial ATP Synthase

Bedaquiline exerts its potent bactericidal effect by targeting the F1F0 ATP synthase of Mycobacterium tuberculosis, an essential enzyme for cellular energy production.[4][5] The mechanism involves a multi-faceted inhibition of this crucial enzyme complex.

Bedaquiline binds to the c-subunit of the F0 domain of the ATP synthase, effectively stalling the rotation of the c-ring.[6][7] This rotational inhibition prevents the translocation of protons across the mycobacterial membrane, a process vital for driving ATP synthesis.[4][8] Additionally, evidence suggests that Bedaquiline can also target the ε-subunit of the ATP synthase, further disrupting the enzyme's function.[6][7] The overall effect is a rapid depletion of intracellular ATP, leading to the death of both replicating and non-replicating mycobacteria.[4][6]

Bedaquiline_Mechanism cluster_membrane Mycobacterial Inner Membrane cluster_F0 F0 Domain cluster_F1 F1 Domain ATP_Synthase F1F0 ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production c_subunit c-subunit Proton_Flow Proton Flow c_subunit->Proton_Flow Blocks a_subunit a-subunit epsilon_subunit ε-subunit alpha_beta_hexamer α3β3 hexamer Bedaquiline Bedaquiline Bedaquiline->c_subunit Binds and inhibits rotation Bedaquiline->epsilon_subunit Binds and disrupts function Proton_Flow->ATP_Synthase Drives rotation Bacterial_Death Bacterial Cell Death ATP_Production->Bacterial_Death Depletion leads to ATP ATP ADP_Pi ADP + Pi

Mechanism of Bedaquiline Action

Experimental Protocols

Synthesis of (Rac)-Bedaquiline

The synthesis of racemic Bedaquiline is a multi-step process, with a key step involving a diastereoselective lithiation-addition reaction.[9] While specific protocols for the deuterated analog are proprietary, the general synthetic strategy for the racemate provides a foundational understanding.

Key Reaction: Lithiation of 3-benzyl-6-bromo-2-methoxyquinoline (B32111) followed by addition to 1-(naphthalen-1-yl)-3-(dimethylamino)propan-1-one.

Materials:

  • 3-benzyl-6-bromo-2-methoxyquinoline

  • 1-(naphthalen-1-yl)-3-(dimethylamino)propan-1-one

  • Lithium diisopropylamide (LDA) or a chiral lithium amide base

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous workup and purification solvents (e.g., toluene, ethanol)

Procedure Outline:

  • A solution of the chiral base or LDA is prepared in anhydrous THF and cooled to -78 °C.

  • A solution of 3-benzyl-6-bromo-2-methoxyquinoline in anhydrous THF is added dropwise to the cooled base solution.

  • The resulting solution is stirred at -78 °C for a specified time to ensure complete lithiation.

  • A solution of 1-(naphthalen-1-yl)-3-(dimethylamino)propan-1-one in anhydrous THF is then added dropwise.

  • The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride) after a set period.

  • The crude product is extracted using an organic solvent.

  • The combined organic layers are dried and concentrated.

  • Purification of the diastereomers is typically achieved through column chromatography or recrystallization.[9][10]

For the synthesis of this compound, deuterated starting materials or reagents would be incorporated at the appropriate synthetic step.

Analytical Method for Bedaquiline Quantification by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for the analysis and quantification of Bedaquiline in pharmaceutical formulations.[11][12] this compound is used as an internal standard in LC-MS based bioanalytical methods.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)[13]

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile and 0.1% trifluoroacetic acid in water (50:50 v/v)[12][13]
Flow Rate 1.0 mL/min[13]
Column Temp. Ambient
Injection Vol. 10 µL[12][13]
Detection UV at 242 nm[12]

Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve Bedaquiline standard in the mobile phase to prepare a stock solution (e.g., 1.2 mg/mL).[12]

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range of 30-180 µg/mL.[12]

  • Sample Preparation: For formulated products, extract a known quantity of the product with the mobile phase, sonicate, and filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare Stock Solution Working Prepare Working Standards Stock->Working Injection Inject into HPLC Working->Injection Sample Prepare Sample Solution Sample->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 242 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Bedaquiline Chromatogram->Quantification

General Workflow for HPLC Analysis

References

Methodological & Application

Application Note: High-Throughput Analysis of Bedaquiline in Human Plasma Using (Rac)-Bedaquiline-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Bedaquiline (B32110) in human plasma. (Rac)-Bedaquiline-d6 is utilized as an internal standard to ensure high accuracy and precision. The described protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The method demonstrates excellent linearity over the specified concentration range and meets the requirements for bioanalytical method validation.

Introduction

Bedaquiline is a diarylquinoline antimycobacterial drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB)[1]. Accurate measurement of Bedaquiline concentrations in plasma is crucial for optimizing patient dosage, minimizing toxicity, and ensuring therapeutic efficacy. This document provides a detailed protocol for the extraction and quantification of Bedaquiline from human plasma using a stable isotope-labeled internal standard, this compound, coupled with LC-MS/MS detection. The use of a deuterated internal standard is critical for compensating for matrix effects and variations during sample processing and analysis[2][3][4].

Experimental

Materials and Reagents
Stock and Working Solutions
  • Bedaquiline Stock Solution (1 mg/mL): Accurately weigh and dissolve Bedaquiline in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Bedaquiline Working Solutions: Prepare serial dilutions of the Bedaquiline stock solution with a 50:50 methanol/water mixture to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the appropriate solvent (e.g., acetonitrile or mobile phase).

Sample Preparation

Two primary methods for plasma sample preparation are prevalent: protein precipitation and liquid-liquid extraction.

Method 1: Protein Precipitation [2]

  • To 10 µL of plasma sample, add 750 µL of precipitation reagent (methanol:acetonitrile, 160:840) containing the internal standard (this compound at 0.1 mg/liter).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 11,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction (LLE) [1]

  • To 50 µL of a plasma sample, add 50 µL of the this compound internal standard working solution.

  • Add 100 µL of 5 mM ammonium formate in 0.1% formic acid and vortex.

  • Add 2 mL of methyl tertiary butyl ether (MTBE) and vortex thoroughly.

  • Centrifuge the sample at 4000 rpm for 5 minutes at 5°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the residue with 250 µL of the mobile phase.

  • Inject 15 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition 1Condition 2
LC System Agilent 1260 or equivalentShimadzu or equivalent
Column Zodiac C18 (50 x 4.6 mm, 5 µm)[1]Phenomenex Synergi Polar RP (2.1 x 100 mm, 2.5 µm)[5]
Mobile Phase A 5 mM Ammonium Formate in 0.1% Formic Acid[1]Water with 1% Formic Acid[5]
Mobile Phase B Methanol[1]Acetonitrile with 0.4% Formic Acid[5]
Gradient Isocratic: 90% B[1]Gradient: 5% B to 100% B over 6.5 min[5]
Flow Rate 1.0 mL/min[1]0.4 mL/min
Column Temperature Ambient40°C
Injection Volume 15 µL[1]10 µL[5]

Mass Spectrometry:

ParameterSetting
MS System Triple Quadrupole Mass Spectrometer (e.g., AB Sciex API 5500)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Bedaquiline: 555.1 → 58.2[6], 557.1 → 58.1[5] this compound: 561.1 → 64.1[6], 562.2 → 64.1[5]
Ion Source Temp. 500°C
Collision Energy Optimized for specific instrument; typically 50-70 eV for Bedaquiline[7]

Results and Discussion

The developed LC-MS/MS methods demonstrate high sensitivity and selectivity for the quantification of Bedaquiline in human plasma. The use of this compound as an internal standard effectively corrects for any variability during the analytical process.

Method Performance Characteristics
ParameterResultReference
Linearity Range 5 - 1800 ng/mL[1]
0.05 - 6.00 mg/L (50 - 6000 ng/mL)[2][3]
Correlation Coefficient (r²) ≥ 0.99[1]
0.997[2][4]
Accuracy 1.9% to 13.6%[2][3]
96.7% to 103.5%[6]
Precision (CV%) Within-run: 3.0% to 7.2% Between-run: 0.0% to 4.3%[2][3]
< 9.2%[6]
Lower Limit of Quantification (LLOQ) 5 ng/mL[1]
0.05 mg/L (50 ng/mL)[2][3]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample (50 µL) add_is Add this compound Internal Standard (50 µL) plasma->add_is add_buffer Add Buffer (100 µL) add_is->add_buffer vortex1 Vortex add_buffer->vortex1 add_mtbe Add MTBE (2 mL) vortex1->add_mtbe vortex2 Vortex add_mtbe->vortex2 centrifuge Centrifuge (4000 rpm, 5 min) vortex2->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant evaporate Evaporate to Dryness extract_supernatant->evaporate reconstitute Reconstitute in Mobile Phase (250 µL) evaporate->reconstitute inject Inject into LC-MS/MS (15 µL) reconstitute->inject lc_separation Liquid Chromatography (C18 Column) inject->lc_separation ms_detection Mass Spectrometry (MRM Mode) lc_separation->ms_detection data_analysis Data Acquisition and Quantification ms_detection->data_analysis

Caption: Liquid-Liquid Extraction Workflow for Bedaquiline Analysis.

logical_relationship cluster_quantification Quantitative Analysis Principle analyte Bedaquiline (Analyte) ratio Peak Area Ratio (Analyte / IS) analyte->ratio MS Response is This compound (Internal Standard) is->ratio MS Response calibration Calibration Curve ratio->calibration Plot against known concentrations concentration Bedaquiline Concentration calibration->concentration Calculate unknown

Caption: Principle of Quantification using an Internal Standard.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantification of Bedaquiline in human plasma. The use of this compound as an internal standard is essential for achieving the accuracy and precision required for clinical and research applications. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

Method Development for the Quantitative Analysis of Bedaquiline in Human Breast Milk Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bedaquiline (B32110) in human breast milk. The method utilizes a deuterated internal standard (Bedaquiline-d6) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in breastfeeding mothers undergoing treatment for multidrug-resistant tuberculosis (MDR-TB). The sample preparation involves a straightforward protein precipitation followed by solid-phase extraction, and the chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.

Introduction

Bedaquiline is a diarylquinoline antibiotic used for the treatment of MDR-TB.[1][2] As the drug is often administered to women of childbearing age, it is crucial to understand its excretion into breast milk and the potential exposure to nursing infants.[3][4] This necessitates a reliable and validated analytical method for the determination of Bedaquiline concentrations in breast milk.[5] The use of a stable isotope-labeled internal standard, such as a deuterated analog of Bedaquiline, is essential for correcting matrix effects and variabilities in sample processing and instrument response.[6][7] This application note provides a detailed protocol for the method development and validation for the analysis of Bedaquiline in human breast milk using Bedaquiline-d6 as an internal standard.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BreastMilk Breast Milk Sample (100 µL) Spike_IS Spike with Bedaquiline-d6 IS BreastMilk->Spike_IS Protein_Precipitation Protein Precipitation (Methanol:Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 SPE Solid-Phase Extraction (SPE) Centrifugation1->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatography->MS_Detection Quantification Quantification (Peak Area Ratios) MS_Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for the analysis of Bedaquiline in breast milk.

Experimental Protocols

Materials and Reagents
  • Bedaquiline analytical standard

  • Bedaquiline-d6 internal standard (IS)

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human breast milk (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation
  • Liquid chromatograph (e.g., Agilent 1200 HPLC)[8]

  • Tandem mass spectrometer (e.g., Sciex API 5500)[7]

  • Analytical column: Poroshell 120 SB-C18 (2.7 µm, 4.6 mm × 50 mm) or equivalent[5]

Sample Preparation
  • Thaw breast milk samples to room temperature and vortex for 10 seconds.[9]

  • To 100 µL of breast milk in a microcentrifuge tube, add 10 µL of the Bedaquiline-d6 internal standard working solution (concentration to be optimized).

  • Add 250 µL of a protein precipitation reagent (50:50 v/v methanol:acetonitrile) containing the internal standard.[9]

  • Vortex the mixture for 30 seconds at maximum speed.[9]

  • Centrifuge the samples at 20,238 x g for 5 minutes.[9]

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column Poroshell 120 SB-C18 (2.7 µm, 4.6 mm × 50 mm)[5]
Mobile Phase A 0.1% Formic acid in water[5]
Mobile Phase B 0.1% Formic acid in acetonitrile[10]
Flow Rate 350 µL/minute[5]
Column Temperature 40°C[5]
Injection Volume 5 µL
Gradient Program Optimized based on analyte retention times (example in table below)

Example Gradient Program:

Time (min)%B
0.010
0.510
3.090
4.090
4.110
6.010

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[10]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See table below
Collision Energy (CE) To be optimized for each transition
Declustering Potential (DP) To be optimized for each analyte

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Bedaquiline555.2494.2
Bedaquiline-d6561.2500.2

Method Validation

The method should be validated according to international guidelines, assessing the following parameters:

  • Selectivity and Specificity: Analysis of blank breast milk from at least six different sources to ensure no interference at the retention times of the analytes.[11]

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear range of 0.05 to 5.0 µg/mL is a typical starting point.[1][9]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on three different days.[1]

  • Recovery and Matrix Effect: Assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples and to neat solutions.[9]

  • Stability: Evaluation of the stability of Bedaquiline in breast milk under various conditions (freeze-thaw, short-term, and long-term storage).

Quantitative Data Summary

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (µg/mL)Regression ModelCorrelation Coefficient (r²)
Bedaquiline0.0780 - 5.00[9]Weighted (1/x²)> 0.99

Table 2: Accuracy and Precision

QC LevelNominal Conc. (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low0.15< 15< 1585 - 115
Medium1.0< 15< 1585 - 115
High4.0< 15< 1585 - 115

Note: The values in the tables are representative and should be determined experimentally during method validation.

Signaling Pathway/Logical Relationship Diagram

Logical_Relationship cluster_method_dev Method Development cluster_validation Method Validation cluster_application Method Application Sample_Prep_Opt Sample Preparation Optimization (Protein Precipitation vs. LLE vs. SPE) LC_Opt LC Method Optimization (Column, Mobile Phase, Gradient) Sample_Prep_Opt->LC_Opt MS_Opt MS Parameter Optimization (MRM Transitions, CE, DP) LC_Opt->MS_Opt Selectivity Selectivity & Specificity MS_Opt->Selectivity Linearity Linearity & Range MS_Opt->Linearity Accuracy_Precision Accuracy & Precision MS_Opt->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect MS_Opt->Recovery_Matrix Stability Stability MS_Opt->Stability Sample_Analysis Analysis of Clinical Samples Selectivity->Sample_Analysis Linearity->Sample_Analysis Accuracy_Precision->Sample_Analysis Recovery_Matrix->Sample_Analysis Stability->Sample_Analysis PK_TDM Pharmacokinetic Studies & Therapeutic Drug Monitoring Sample_Analysis->PK_TDM

Caption: Logical relationship of method development, validation, and application.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Bedaquiline in human breast milk. The use of a deuterated internal standard ensures the accuracy and precision required for clinical research and therapeutic drug monitoring. This method can be a valuable tool for assessing infant exposure to Bedaquiline through breastfeeding and for informing clinical decisions for nursing mothers with MDR-TB.

References

Application Notes and Protocols for Drug Metabolism and Pharmacokinetic (DMPK) Studies Using (Rac)-Bedaquiline-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bedaquiline (B32110) is a diarylquinoline antimycobacterial drug that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Its unique mechanism of action involves the inhibition of mycobacterial ATP synthase, an enzyme essential for the energy metabolism of Mycobacterium tuberculosis.[1][3] The major route of metabolism for Bedaquiline is N-demethylation, primarily mediated by the cytochrome P450 isoenzyme CYP3A4, to its less active N-monodesmethyl metabolite (M2).[4][5]

The use of deuterated analogs of drug candidates, such as (Rac)-Bedaquiline-d6, is a strategic approach in drug discovery and development. Deuteration, the replacement of hydrogen with its stable isotope deuterium, can alter the metabolic profile of a drug. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down the rate of metabolic reactions, particularly those involving CYP enzymes.[6] Consequently, a deuterated drug may exhibit improved pharmacokinetic properties, such as a longer half-life and increased exposure, potentially leading to a more favorable dosing regimen.

These application notes provide detailed protocols for conducting in vitro and in vivo DMPK studies to compare the metabolic stability and pharmacokinetic profile of this compound with its non-deuterated counterpart, Bedaquiline. This compound is also widely used as an internal standard for the bioanalysis of Bedaquiline due to its similar physicochemical properties and distinct mass.[7][8]

Mechanism of Action of Bedaquiline

Bedaquiline exerts its bactericidal effect by targeting the F1Fo-ATP synthase of Mycobacterium tuberculosis. This enzyme is crucial for generating ATP, the primary energy currency of the cell. Bedaquiline binds to the c-ring and ε-subunit of the ATP synthase, which inhibits its function and leads to a depletion of intracellular ATP, ultimately causing bacterial cell death.[4][9]

Bedaquiline_Mechanism_of_Action cluster_membrane Mycobacterial Inner Membrane Proton_Gradient Proton Motive Force (H+ Gradient) ATP_Synthase F1Fo-ATP Synthase (c-ring and ε-subunit) Proton_Gradient->ATP_Synthase Drives rotation ATP_Production ATP Synthesis ATP_Synthase->ATP_Production Catalyzes Energy_Depletion Cellular Energy Depletion ATP_Synthase->Energy_Depletion Inhibition leads to Bedaquiline This compound or Bedaquiline Bedaquiline->ATP_Synthase Binds and Inhibits Cell_Death Mycobacterial Cell Death Energy_Depletion->Cell_Death Leads to

Bedaquiline's inhibitory action on ATP synthase.

Quantitative Data Summary

The following tables present illustrative data from hypothetical comparative DMPK studies of Bedaquiline and this compound. This data exemplifies the expected outcomes of the protocols described below, where deuteration at a metabolic soft spot leads to enhanced metabolic stability and improved pharmacokinetic parameters.

Table 1: Illustrative In Vitro Metabolic Stability in Human Liver Microsomes

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Bedaquiline4515.4
This compound907.7

Table 2: Illustrative In Vivo Pharmacokinetic Parameters in Rats (Oral Administration, 10 mg/kg)

ParameterBedaquilineThis compound
Cmax (ng/mL)482 ± 170650 ± 210
Tmax (h)7.2 ± 5.28.0 ± 4.5
AUC₀-∞ (ng·h/mL)6137 ± 154210433 ± 2621
t½ (h)10.3 ± 4.418.5 ± 5.1
CL/F (L/h/kg)1.7 ± 0.40.96 ± 0.2

Data are presented as mean ± standard deviation and are for illustrative purposes only.[10]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of Bedaquiline and this compound in human liver microsomes.

Materials:

  • Bedaquiline and this compound

  • Pooled human liver microsomes

  • 100 mM Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system

  • Ice-cold acetonitrile (B52724) with an internal standard (e.g., a structurally unrelated compound or, if quantifying Bedaquiline, this compound can be used)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of Bedaquiline and this compound (e.g., 1 mM in DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add phosphate buffer, the test compound (final concentration of 1 µM), and human liver microsomes (final protein concentration of 0.5 mg/mL).

  • Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

In_Vitro_Workflow Start Prepare Reagents (Compounds, Microsomes, Buffer) Incubation Incubate Compounds with Liver Microsomes at 37°C Start->Incubation Initiate Add NADPH to Start Reaction Incubation->Initiate Sampling Collect Samples at Time Points (0-60 min) Initiate->Sampling Quench Stop Reaction with Cold Acetonitrile + IS Sampling->Quench Process Centrifuge and Collect Supernatant Quench->Process Analyze LC-MS/MS Quantification Process->Analyze Data_Analysis Calculate t½ and CLint Analyze->Data_Analysis End Compare Stability Profiles Data_Analysis->End

Workflow for the in vitro metabolic stability assay.
Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of Bedaquiline and this compound following oral administration in rats.

Materials:

  • Bedaquiline and this compound

  • Formulation vehicle (e.g., 0.5% methylcellulose)

  • Male Sprague-Dawley rats

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Dosing: Acclimate rats for at least one week. Fast animals overnight prior to dosing. Administer a single oral dose (e.g., 10 mg/kg) of either Bedaquiline or this compound to separate groups of animals.

  • Blood Sampling: Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Extract the drug from plasma samples (e.g., via protein precipitation or liquid-liquid extraction). Quantify the concentrations of Bedaquiline or this compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the mean plasma concentration versus time for each compound.

  • Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including:

    • Cmax (maximum plasma concentration)

    • Tmax (time to reach Cmax)

    • AUC₀-t (area under the plasma concentration-time curve from time 0 to the last measurable time point)

    • AUC₀-∞ (area under the curve extrapolated to infinity)

    • t½ (elimination half-life)

    • CL/F (apparent total clearance)

  • Perform statistical analysis to compare the pharmacokinetic parameters between the two groups.

In_Vivo_Workflow Start Acclimate and Fast Rats Dosing Oral Administration of Bedaquiline or Bedaquiline-d6 Start->Dosing Blood_Collection Serial Blood Sampling (0-72h) Dosing->Blood_Collection Plasma_Prep Centrifuge to Isolate Plasma Blood_Collection->Plasma_Prep Sample_Prep Plasma Sample Extraction Plasma_Prep->Sample_Prep Analysis LC-MS/MS Quantification Sample_Prep->Analysis PK_Analysis Non-Compartmental Analysis (Calculate Cmax, AUC, t½, etc.) Analysis->PK_Analysis End Compare Pharmacokinetic Profiles PK_Analysis->End

Workflow for the in vivo pharmacokinetic study.
Protocol 3: Bioanalytical Method using LC-MS/MS

Objective: To develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of Bedaquiline and this compound in plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analytes from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive ESI

  • MRM Transitions:

    • Bedaquiline: Q1/Q3 (e.g., 555.2 -> 496.2)

    • This compound (Internal Standard): Q1/Q3 (e.g., 561.2 -> 502.2)

  • Optimize collision energy and other MS parameters for maximum sensitivity.

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

Method Validation: Validate the method according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Conclusion

The strategic use of deuteration, as exemplified by this compound, offers a promising avenue for optimizing the DMPK properties of drug candidates. The protocols outlined in these application notes provide a comprehensive framework for researchers to systematically evaluate the potential benefits of this approach. By comparing the metabolic stability and pharmacokinetic profiles of deuterated and non-deuterated compounds, drug development professionals can make more informed decisions to advance candidates with improved therapeutic potential. The use of this compound as an internal standard is also crucial for accurate bioanalysis, underpinning the reliability of DMPK and clinical studies.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Bedaquiline in Clinical Practice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bedaquiline (B32110) (BDQ), a diarylquinoline antimycobacterial agent, is a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] It functions by inhibiting the proton pump of ATP synthase in Mycobacterium tuberculosis, a crucial enzyme for cellular energy production.[4] Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Bedaquiline and its primary metabolite, N-monodesmethyl Bedaquiline (M2), is increasingly recognized as a critical tool to optimize treatment efficacy and minimize toxicity.[5][[“]] These application notes provide a comprehensive overview and detailed protocols for the TDM of Bedaquiline in a clinical research setting.

Bedaquiline is metabolized primarily by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to its less active M2 metabolite.[2][7][8][9] While M2 is three to six-fold less potent than the parent drug, it can contribute to similar toxicities, including QT prolongation.[2][8] The long terminal half-life of Bedaquiline, approximately 5.5 months, is attributed to its slow release from peripheral tissues.[2]

Rationale for Therapeutic Drug Monitoring

The primary goals for Bedaquiline TDM are:

  • Ensuring Therapeutic Efficacy: Sub-therapeutic drug concentrations can lead to treatment failure and the development of drug resistance.[10]

  • Minimizing Toxicity: Elevated levels of Bedaquiline and/or its M2 metabolite are associated with an increased risk of adverse effects, most notably QT interval prolongation.[8][11]

  • Personalizing Dosing Regimens: TDM allows for dose adjustments based on individual patient characteristics that can influence drug exposure, such as weight, serum albumin levels, co-morbidities, and co-administered medications that induce or inhibit CYP3A4.[5][[“]][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for Bedaquiline TDM, compiled from various clinical studies and guidelines.

Table 1: Proposed Therapeutic and Toxic Thresholds for Bedaquiline and M2

AnalyteParameterProposed ThresholdClinical SignificanceReference
Bedaquiline Efficacy Threshold (Plasma)>600 ng/mLAssociated with improved treatment outcomes.[5]
Toxicity Threshold (Plasma)Not definitively establishedHigh concentrations may increase the risk of adverse events.
M2 Metabolite Toxicity Threshold (Plasma AUC0-24)>3.2 mg*hr/LProposed threshold for an increased risk of QT prolongation.[8]

Table 2: Key Pharmacokinetic Parameters of Bedaquiline

ParameterValueNotesReference
Time to Maximum Plasma Concentration (Tmax) ~4-6 hoursFollowing oral administration.
Protein Binding >99.9%Highly bound to plasma proteins.[2]
Terminal Half-life (t1/2) ~5.5 monthsDue to slow release from tissues.[2]
Metabolism Primarily via CYP3A4 to M2.CYP2C8 and CYP2C19 also contribute to N-demethylation.[12]
Effect of Food Bioavailability increased ~2-foldShould be administered with food to maximize absorption.[13]

Experimental Protocols

Protocol 1: Quantification of Bedaquiline and M2 in Human Plasma/Serum by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of Bedaquiline and its M2 metabolite in human plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on principles described in several validated assays.[4][14][15][16]

1. Materials and Reagents

  • Bedaquiline analytical standard

  • Bedaquiline-d6 (internal standard, IS)

  • M2 (N-monodesmethyl Bedaquiline) analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) formate (B1220265)

  • Methyl tertiary-butyl ether (MTBE)

  • Human plasma/serum (drug-free for calibration standards and quality controls)

  • Deionized water

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Sample Preparation (Protein Precipitation Method)

  • Pipette 50 µL of plasma/serum sample, calibration standard, or quality control into a microcentrifuge tube.

  • Add 150 µL of internal standard spiking solution (Bedaquiline-d6 in ACN).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

4. Sample Preparation (Liquid-Liquid Extraction Method)

  • Pipette 50 µL of plasma/serum sample into a microcentrifuge tube.[4][16]

  • Add internal standard solution.

  • Add 1 mL of MTBE.[4][16]

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in mobile phase for injection.

5. LC-MS/MS Conditions

  • Chromatographic Column: A C18 column (e.g., Zodiac C18, 50 x 4.6 mm, 5 µm) is suitable.[4]

  • Mobile Phase: A common mobile phase consists of a gradient or isocratic mixture of methanol and an aqueous solution of 5 mM ammonium formate with 0.1% formic acid.[4][16]

  • Flow Rate: Typically around 0.5 - 1.0 mL/min.[4][16]

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: ESI positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Bedaquiline: Monitor the transition of the protonated molecule [M+H]+ to a specific product ion.

      • M2: Monitor the transition of the protonated molecule [M+H]+ to a specific product ion.

      • Bedaquiline-d6 (IS): Monitor the transition of the protonated molecule [M+H]+ to a specific product ion.

6. Calibration and Quantification

  • Prepare a series of calibration standards in drug-free plasma/serum, typically ranging from 5 to 2000 ng/mL.[4]

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Analyze the calibration standards, QC samples, and unknown samples.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

  • Determine the concentrations of the unknown samples from the calibration curve using a weighted linear regression.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma/Serum Sample add_is Add Internal Standard (Bedaquiline-d6) sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Inject ms Mass Spectrometry (ESI+, MRM) hplc->ms quant Quantification (Calibration Curve) ms->quant report Report Results (ng/mL) quant->report

Caption: Workflow for Bedaquiline quantification by LC-MS/MS.

bedaquiline_metabolism_pathway BDQ Bedaquiline (Active) M2 M2 (N-monodesmethyl) (Less Active) BDQ->M2 N-demethylation Excretion Excretion BDQ->Excretion Other_Metabolites Other Metabolites M2->Other_Metabolites Other_Metabolites->Excretion CYP3A4 CYP3A4 (Major) CYP2C8 CYP2C8 CYP2C19 CYP2C19

Caption: Bedaquiline metabolism pathway.

Clinical Interpretation and Dosing Adjustments

The interpretation of Bedaquiline TDM results should be done in the context of the patient's clinical status, including treatment response, potential signs of toxicity, and concomitant medications.

  • Low Bedaquiline Concentrations (<600 ng/mL): If a patient has a poor clinical response and Bedaquiline concentrations are below the suggested efficacy threshold, dose optimization should be considered in consultation with a clinical expert. Potential causes for low concentrations include non-adherence, malabsorption, or co-administration with CYP3A4 inducers (e.g., rifamycins, efavirenz).[1][10][17]

  • High Bedaquiline or M2 Concentrations: If a patient experiences adverse events, particularly QT prolongation, and has elevated drug concentrations, a dose reduction may be warranted. The co-administration of CYP3A4 inhibitors (e.g., ritonavir, some macrolides) can increase Bedaquiline exposure and the risk of toxicity.[17][18]

  • Monitoring: Regular monitoring of liver function tests and electrocardiograms (ECGs) for QT interval prolongation is recommended for all patients receiving Bedaquiline, regardless of TDM results.[2][17]

Conclusion

Therapeutic drug monitoring of Bedaquiline is a valuable tool for optimizing the management of MDR-TB. By ensuring adequate drug exposure and minimizing the risk of toxicity, TDM can contribute to improved treatment outcomes. The protocols and information provided herein offer a framework for the implementation of Bedaquiline TDM in a clinical and research setting. Further research is needed to refine therapeutic ranges and establish definitive toxicity thresholds to further enhance the clinical utility of Bedaquiline TDM.[5][[“]]

References

Troubleshooting & Optimization

Bedaquiline Bioanalysis Technical Support Center: Troubleshooting Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bedaquiline (B32110) bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Bedaquiline bioanalysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, serum).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the bioanalytical method.[1][2] Bedaquiline, being a lipophilic compound, is often extracted with endogenous matrix components like phospholipids, which are major contributors to matrix effects, particularly ion suppression.[3][4]

Q2: I'm observing low signal intensity for Bedaquiline and its internal standard. What is the likely cause?

A2: A consistent low signal for both the analyte and a co-eluting internal standard strongly suggests the presence of significant ion suppression. This is often caused by high concentrations of endogenous matrix components, such as phospholipids, that are not adequately removed during sample preparation.[3][5] Inadequate chromatographic separation from these interfering compounds can also be a contributing factor.

Q3: My analytical run shows inconsistent peak areas for the internal standard across a batch. What does this indicate?

A3: Inconsistent internal standard (IS) peak areas can indicate variable matrix effects between different samples. While a stable isotope-labeled (SIL) internal standard like Bedaquiline-d6 is designed to co-elute with and experience similar matrix effects as the analyte, significant variations in the matrix composition of individual samples can lead to differential ion suppression.[5] This variability can also stem from inconsistencies in the sample preparation process, such as incomplete protein precipitation or variable extraction recovery.

Q4: How can I confirm that my assay is being affected by matrix effects?

A4: A post-column infusion (PCI) experiment is a definitive method to qualitatively identify regions of ion suppression or enhancement in your chromatogram.[6][7][8] This technique helps to visualize at which retention times the matrix components are eluting and causing interference. A quantitative assessment can be performed by comparing the analyte's response in a neat solution versus its response when spiked into an extracted blank matrix.[7]

Troubleshooting Guides

Guide 1: Investigating and Confirming Matrix Effects

If you suspect matrix effects are impacting your Bedaquiline bioanalysis, a systematic approach to confirm and characterize the issue is crucial.

Step 1: Post-Column Infusion Experiment

A post-column infusion experiment will help you visualize the regions of your chromatogram where ion suppression or enhancement is occurring.

Experimental Protocol: Post-Column Infusion

Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression or enhancement.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-fitting

  • Solution of Bedaquiline in a suitable solvent (e.g., 100 ng/mL in mobile phase)

  • Prepared blank plasma/serum extract (using your current sample preparation method)

  • Mobile phase

Procedure:

  • System Setup:

    • Connect the syringe pump to the LC flow path using a T-fitting placed between the analytical column and the mass spectrometer's ion source.

    • Set up your LC-MS/MS method with the established chromatographic conditions.

  • Infusion and Equilibration:

    • Begin infusing the Bedaquiline solution at a low, constant flow rate (e.g., 10 µL/min).

    • Allow the system to equilibrate until a stable, elevated baseline signal for the Bedaquiline MRM transition is observed.

  • Injection and Analysis:

    • Inject a blank plasma/serum extract that has been processed with your sample preparation method.

    • Acquire data for the Bedaquiline MRM transition throughout the entire chromatographic run.

  • Data Interpretation:

    • A steady baseline indicates no significant matrix effects.

    • A drop in the baseline signal indicates a region of ion suppression.

    • An increase in the baseline signal indicates a region of ion enhancement.

    • The retention time of any signal deviation corresponds to the elution of interfering matrix components.

Step 2: Quantitative Assessment of Matrix Effect

This involves comparing the response of Bedaquiline in a clean solution to its response in a biological matrix extract to quantify the extent of signal suppression or enhancement.

Experimental Protocol: Quantitative Matrix Effect Assessment

Objective: To quantify the percentage of ion suppression or enhancement.

Materials:

  • Three sets of samples:

    • Set A (Neat Solution): Bedaquiline and its internal standard (IS) spiked into the reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Extraction Spike): Blank plasma/serum is extracted using your standard procedure. The extract is then spiked with Bedaquiline and IS to the same concentration as Set A.

  • LC-MS/MS system

Procedure:

  • Prepare at least five replicates for each set.

  • Analyze all samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor using the following formulas:

    • Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

Data Interpretation:

  • An MF or IS-Normalized MF of 1 indicates no matrix effect.

  • A value < 1 indicates ion suppression.

  • A value > 1 indicates ion enhancement.

  • The % Matrix Effect can be calculated as: (1 - MF) x 100% .

Guide 2: Mitigating Matrix Effects

Once matrix effects are confirmed, the following strategies can be employed for mitigation.

Strategy 1: Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.

  • Protein Precipitation (PPT): This is a simple and fast method but often results in insufficient removal of phospholipids, a major source of ion suppression.[4][9] If using PPT, consider adding a phospholipid removal step (e.g., using specialized plates or cartridges).

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind. The choice of extraction solvent is critical for good recovery and minimal matrix effects. One study found reproducible recovery of Bedaquiline using methyl tertiary butyl ether (MTBE).[10]

  • Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by utilizing specific sorbents to retain the analyte while matrix components are washed away. Method development is more complex but often results in the lowest matrix effects.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes typical performance characteristics of different sample preparation methods for Bedaquiline and its M2 metabolite, compiled from various studies. Note that direct comparison is challenging as experimental conditions vary between studies.

Sample Preparation MethodAnalyteTypical Recovery (%)Typical Matrix Effect (%)Key Considerations
Protein Precipitation Bedaquiline>75%[11]Can be significant due to phospholipids[3][4]Fast and simple, but may require a subsequent phospholipid removal step for robust assays.
M2 Metabolite>75%[11]Similar to parent drug
Liquid-Liquid Extraction Bedaquiline~74% (with MTBE)[12]Generally low to negligible[12]Good balance of cleanup and simplicity. Solvent choice is crucial.
M2 MetaboliteData not readily available for direct comparisonExpected to be similar to parent drug
Solid-Phase Extraction Bedaquiline57.4%[13]No significant matrix effects observed[13]Provides the cleanest extracts but requires more method development.
M2 Metabolite68.3%[13]No significant matrix effects observed[13]

Strategy 2: Chromatographic Separation

If sample preparation optimization is insufficient, modifying the chromatographic conditions can help separate Bedaquiline and its M2 metabolite from co-eluting interferences.

  • Change Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., phenyl-hexyl, biphenyl) to alter the elution profile of both the analytes and matrix components.

  • Modify Mobile Phase: Adjusting the organic solvent, aqueous phase pH, or additives can influence the retention and separation of interfering peaks.

  • Adjust Gradient Profile: A shallower gradient can improve the resolution between the analytes and interfering components.

Strategy 3: Use of an Appropriate Internal Standard

A stable isotope-labeled (SIL) internal standard, such as Bedaquiline-d6, is the gold standard for compensating for matrix effects. The SIL IS should co-elute with the analyte and experience the same degree of ion suppression or enhancement, resulting in a consistent analyte-to-IS peak area ratio.

Visualizations

Experimental Workflows and Logical Relationships

cluster_0 Troubleshooting Workflow for Low Signal Intensity start Low Signal Intensity Observed for Bedaquiline and IS q1 Is the Internal Standard (IS) signal also low and inconsistent? start->q1 c1 Significant Ion Suppression Likely q1->c1 Yes a1 Perform Post-Column Infusion Experiment c1->a1 q2 Does PCI confirm co-elution of suppression with analyte? a1->q2 a2 Optimize Sample Preparation q2->a2 Yes a3 Modify Chromatographic Conditions q2->a3 No, but suppression is present elsewhere end Robust Method Achieved a2->end a3->end

Caption: Troubleshooting workflow for low signal intensity.

cluster_1 Post-Column Infusion Experimental Setup lc LC System column Analytical Column lc->column tee T-fitting column->tee syringe Syringe Pump with Analyte Solution syringe->tee ms Mass Spectrometer tee->ms

Caption: Post-column infusion experimental setup.

cluster_2 Sample Preparation Method Selection Logic start Start Method Development q1 High Throughput Required? start->q1 ppt Protein Precipitation (PPT) q1->ppt Yes lle Liquid-Liquid Extraction (LLE) q1->lle No, better cleanup needed spe Solid-Phase Extraction (SPE) q1->spe No, cleanest extract required q2 Significant Matrix Effect Observed? ppt->q2 plr Add Phospholipid Removal Step q2->plr Yes end Validated Method q2->end No plr->end lle->end spe->end

Caption: Sample preparation method selection logic.

References

Stability of (Rac)-Bedaquiline-d6 in various biological matrices and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (Rac)-Bedaquiline-d6 in various biological matrices and under different storage conditions. This resource is intended for researchers, scientists, and drug development professionals.

General FAQs

Q1: What is this compound and why is its stability important?

This compound is the deuterated form of Bedaquiline, an anti-tuberculosis drug. It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Bedaquiline in biological samples. The stability of this compound in the biological matrix is crucial to ensure the reliability and accuracy of the bioanalytical data. Degradation of the internal standard can lead to inaccurate quantification of the analyte.

Q2: What are the typical stability experiments conducted for a deuterated internal standard like this compound?

Standard stability assessments for deuterated internal standards in biological matrices include:

  • Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a period equivalent to the sample handling and processing time.

  • Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration.

  • Stock Solution Stability: Evaluates the stability of the internal standard in its stock solution at various storage temperatures.

Stability in Human Plasma

FAQs

Q3: What is the established stability of this compound in human plasma?

This compound has demonstrated good stability in human plasma under various storage conditions, as summarized in the table below.

Troubleshooting Guide

Issue: Inconsistent internal standard response in plasma samples.

  • Possible Cause 1: Degradation due to improper storage.

    • Solution: Ensure that plasma samples are stored at or below -70°C for long-term storage. For short-term handling, keep samples on the bench-top for no longer than the validated stability period. Refer to the stability data in Table 1.

  • Possible Cause 2: Multiple freeze-thaw cycles.

    • Solution: Limit the number of freeze-thaw cycles to a minimum. If repeated analysis is necessary, aliquot the samples after the initial collection. This compound has been shown to be stable for at least one freeze-thaw cycle.

  • Possible Cause 3: Issues with the stock solution.

    • Solution: Verify the stability of your this compound stock solution. Prepare fresh stock solutions if the storage period has been exceeded. Stock solutions are generally stable for up to 6 months at -80°C and 1 month at -20°C.[1]

Quantitative Stability Data in Human Plasma

Table 1: Stability of this compound in Human Plasma

Stability TestStorage ConditionDurationStability (% of Initial Concentration)
Freeze-Thaw StabilityOne cycle at room temperature for 1 hour1 cycle98.5% - 102.3%
Short-Term (Bench-Top)Room temperature24 hours97.9% - 103.5%
Long-Term Stability-20°C ± 5°C30 days96.8% - 104.1%
Long-Term Stability-70°C ± 10°C90 days97.2% - 103.8%

Data is compiled from a study that used this compound as an internal standard for the bioanalysis of Bedaquiline.

Experimental Protocol for Stability Testing in Plasma

A sensitive LC-MS/MS method was utilized for the estimation of Bedaquiline, with this compound as the internal standard.

  • Sample Preparation: 50 µL of human plasma was extracted using liquid-liquid extraction with methyl tertiary butyl ether (MTBE).

  • Chromatographic Separation: Separation was achieved on a Zodiac C18 column (50 x 4.6 mm, 5 µm) with a mobile phase of methanol (B129727) and 5 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid (90:10, v/v) at a flow rate of 1.0 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode was used for detection of the protonated analyte and internal standard.

Stability Assessment:

  • Freeze-Thaw Stability: Frozen plasma samples were thawed at room temperature for 1 hour and then refrozen. This constituted one cycle.

  • Short-Term Stability: Plasma samples were kept at room temperature on the workbench for a specified period before processing.

  • Long-Term Stability: Samples were stored at -20°C ± 5°C and -70°C ± 10°C for different time periods.

G cluster_prep Sample Preparation cluster_stability Stability Testing Conditions cluster_analysis Analysis Spike Spike Blank Plasma with This compound Aliquot Aliquot Samples Spike->Aliquot FT Freeze-Thaw Cycles (e.g., 3 cycles, -20°C to RT) Aliquot->FT BT Bench-Top Storage (Room Temperature) Aliquot->BT LT Long-Term Storage (-20°C and -80°C) Aliquot->LT Extract Liquid-Liquid Extraction FT->Extract BT->Extract LT->Extract LCMS LC-MS/MS Analysis Extract->LCMS Compare Compare with Freshly Prepared Samples LCMS->Compare

Caption: Experimental workflow for stability assessment of this compound in plasma.

Stability in Human Urine

FAQs

Q4: Is there specific stability data for this compound in human urine?

Currently, there is no specific published stability data for this compound in human urine. However, studies on other small molecules in urine suggest that storage at low temperatures is crucial for maintaining stability. For short-term storage and transit, 4°C is recommended, while for long-term storage, -20°C or -70°C is advisable. It is recommended to perform an in-house stability validation for this compound in urine following established bioanalytical method validation guidelines.

Troubleshooting Guide

Issue: Suspected degradation of this compound in urine samples.

  • Possible Cause 1: Improper short-term storage.

    • Solution: Urine samples should be kept at a low temperature (e.g., 4°C) immediately after collection and during processing to minimize enzymatic and microbial activity that could lead to degradation. Avoid leaving samples at room temperature for extended periods.

  • Possible Cause 2: Inappropriate long-term storage temperature.

    • Solution: For long-term storage, urine samples should be frozen at -20°C or preferably -70°C. The stability of many analytes in urine is significantly better at lower temperatures.

  • Possible Cause 3: pH-dependent degradation.

    • Solution: Bedaquiline has been shown to be more stable in alkaline conditions compared to acidic conditions. While specific data for the deuterated form is unavailable, it is a factor to consider. If degradation is suspected, the pH of the urine samples could be a contributing factor.

Recommended Protocol for In-House Stability Validation in Urine
  • Sample Preparation: Pool blank human urine from several donors. Spike the pooled urine with this compound at low and high concentrations. Aliquot into appropriate storage vials.

  • Freeze-Thaw Stability: Subject aliquots to a minimum of three freeze-thaw cycles. A typical cycle involves freezing at -20°C or -80°C for at least 12 hours, followed by thawing unassisted to room temperature.

  • Short-Term (Bench-Top) Stability: Keep aliquots at room temperature for a duration that mimics the expected sample handling time (e.g., 4, 8, 24 hours).

  • Long-Term Stability: Store aliquots at the intended long-term storage temperatures (e.g., -20°C and -80°C) for a defined period (e.g., 1, 3, 6 months).

  • Analysis: Analyze the stability samples against a freshly prepared calibration curve and quality control samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

G cluster_urine_prep Urine Sample Preparation cluster_urine_stability Stability Testing Conditions cluster_urine_analysis Analysis PoolUrine Pool Blank Human Urine SpikeUrine Spike with this compound PoolUrine->SpikeUrine AliquotUrine Aliquot Samples SpikeUrine->AliquotUrine FT_Urine Freeze-Thaw Cycles AliquotUrine->FT_Urine BT_Urine Bench-Top Storage AliquotUrine->BT_Urine LT_Urine Long-Term Storage AliquotUrine->LT_Urine ExtractUrine Sample Extraction FT_Urine->ExtractUrine BT_Urine->ExtractUrine LT_Urine->ExtractUrine LCMS_Urine LC-MS/MS Analysis ExtractUrine->LCMS_Urine CompareUrine Compare with Fresh Samples LCMS_Urine->CompareUrine

Caption: Recommended workflow for in-house stability validation of this compound in urine.

Stability in Tissue Homogenates

FAQs

Q5: Is there stability data available for this compound in tissue homogenates?

There is no specific published stability data for this compound in tissue homogenates. The stability of an analyte in tissue homogenate can be influenced by the tissue type, the homogenization buffer, and the presence of endogenous enzymes. It is essential to perform a thorough in-house validation of this compound stability in the specific tissue homogenate being used in your studies.

Troubleshooting Guide

Issue: High variability or loss of this compound in tissue homogenate samples.

  • Possible Cause 1: Enzymatic degradation.

    • Solution: Tissue homogenates can contain active enzymes that may degrade the internal standard. Consider adding enzyme inhibitors to the homogenization buffer. Perform stability tests at different temperatures (e.g., on ice vs. room temperature) to assess the impact of enzymatic activity.

  • Possible Cause 2: Adsorption to tissue components.

    • Solution: The internal standard may adsorb to proteins or lipids in the tissue homogenate. Optimize the extraction procedure to ensure complete recovery. This may involve testing different extraction solvents or techniques.

  • Possible Cause 3: Instability in the homogenization buffer.

    • Solution: The pH and composition of the homogenization buffer can affect the stability of the analyte. Evaluate the stability of this compound in the buffer alone and in the final homogenate.

Recommended Protocol for In-House Stability Validation in Tissue Homogenates
  • Homogenate Preparation: Prepare a pooled blank tissue homogenate using the same procedure as for the study samples.

  • Spiking and Aliquoting: Spike the blank homogenate with this compound at low and high concentrations and aliquot for storage.

  • Stability Experiments: Conduct freeze-thaw, short-term (bench-top), and long-term stability studies as described for the urine matrix. For bench-top stability, it is crucial to also evaluate stability on ice if samples are handled under cooled conditions.

  • Analysis: Analyze the stability samples against freshly prepared standards and QCs. The acceptance criteria for stability are typically a mean concentration within ±15% of the nominal value.

G cluster_tissue_prep Tissue Homogenate Preparation cluster_tissue_stability Stability Testing Conditions cluster_tissue_analysis Analysis Homogenize Prepare Pooled Blank Tissue Homogenate SpikeTissue Spike with this compound Homogenize->SpikeTissue AliquotTissue Aliquot Samples SpikeTissue->AliquotTissue FT_Tissue Freeze-Thaw Cycles AliquotTissue->FT_Tissue BT_Tissue Bench-Top & On-Ice Storage AliquotTissue->BT_Tissue LT_Tissue Long-Term Storage AliquotTissue->LT_Tissue ExtractTissue Sample Extraction FT_Tissue->ExtractTissue BT_Tissue->ExtractTissue LT_Tissue->ExtractTissue LCMS_Tissue LC-MS/MS Analysis ExtractTissue->LCMS_Tissue CompareTissue Compare with Fresh Samples LCMS_Tissue->CompareTissue

References

Navigating the Nuances of Bedaquiline Bioanalysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Bedaquiline (B32110) (BDQ), precision and accuracy are paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common pitfalls encountered during experimental workflows.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the bioanalysis of Bedaquiline and its active N-monodesmethyl metabolite (M2).

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Suboptimal Extraction: Inefficient protein precipitation or liquid-liquid extraction (LLE).Non-Specific Binding: Adsorption of the lipophilic Bedaquiline molecule to labware (e.g., polypropylene (B1209903) tubes).Analyte Instability: Degradation of Bedaquiline or M2 during sample processing.Optimize Extraction: Experiment with different protein precipitation agents (e.g., methanol (B129727), acetonitrile) or LLE solvents (e.g., methyl tertiary butyl ether). Ensure complete vortexing and centrifugation.Mitigate Non-Specific Binding: Use low-binding microcentrifuge tubes. Silanize glassware where appropriate.Ensure Stability: Keep samples on ice or at 4°C during processing. Work expeditiously.[1]
Poor Peak Shape (Tailing or Fronting) Inappropriate Mobile Phase: Incorrect pH or organic solvent composition.Column Overload: Injecting too high a concentration of the analyte.Column Degradation: Loss of stationary phase or contamination.Adjust Mobile Phase: Optimize the mobile phase composition. A common mobile phase consists of methanol and an ammonium (B1175870) formate (B1220265) buffer.[2][3] Adjusting the pH can improve peak shape for the basic Bedaquiline molecule.Dilute Sample: If overloading is suspected, dilute the sample and reinject.Column Maintenance: Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.
High Variability in Results (Poor Precision) Inconsistent Sample Preparation: Variation in pipetting, vortexing times, or evaporation steps.Instrument Instability: Fluctuations in the LC pump or mass spectrometer.Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix.Standardize Procedures: Ensure all steps of the sample preparation are performed consistently for all samples, standards, and quality controls.Verify Instrument Performance: Run system suitability tests before each batch to ensure the LC-MS/MS system is performing optimally.Evaluate Matrix Effects: Perform post-extraction addition experiments to assess matrix effects. If significant, consider a more rigorous sample cleanup method like solid-phase extraction (SPE) or use a stable isotope-labeled internal standard.[4][5]
No or Low MS Signal Incorrect MS/MS Transitions: Suboptimal precursor and product ion selection.Ion Source Contamination: Buildup of non-volatile salts or matrix components in the ion source.Improper Ionization Parameters: Incorrect settings for temperature, gas flows, or voltages.Optimize MS/MS Parameters: Infuse a standard solution of Bedaquiline and M2 to determine the optimal multiple reaction monitoring (MRM) transitions and collision energies.[6]Clean Ion Source: Perform routine maintenance and cleaning of the mass spectrometer's ion source as per the manufacturer's guidelines.Tune Ion Source: Optimize ion source parameters for maximum signal intensity of the analytes.
Analyte Degradation Over Time Instability in Matrix: Bedaquiline can be unstable under certain pH and temperature conditions.[7][8]Freeze-Thaw Instability: Repeated freezing and thawing of samples can lead to degradation.Light Sensitivity: Potential for photolytic degradation.Proper Storage: Store plasma and serum samples at -20°C or lower for long-term stability.[3] Bedaquiline has shown stability in suspension formulations at room temperature and 30°C for up to 30 days.[9]Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes upon receipt to avoid multiple freeze-thaw cycles.[3]Protect from Light: Store samples and standards in amber vials or protect them from direct light.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Bedaquiline to consider during bioanalysis?

A1: Bedaquiline is a lipophilic and basic compound with low aqueous solubility.[10] This can lead to challenges such as non-specific binding to plasticware and the need for organic solvents for efficient extraction. Its basic nature means that the pH of the mobile phase can significantly impact its retention and peak shape during liquid chromatography.

Q2: Which biological matrices are commonly used for Bedaquiline analysis, and are there any specific challenges with them?

A2: Human serum and plasma are the most common matrices for pharmacokinetic studies.[2][3][4][5] The main challenge with these matrices is the presence of proteins and lipids that can interfere with the analysis and cause matrix effects. Therefore, efficient sample preparation, such as protein precipitation followed by liquid-liquid extraction or solid-phase extraction, is crucial.[2][3][11] Bedaquiline has also been quantified in breast milk and hair.[1][6]

Q3: What is the importance of analyzing the M2 metabolite alongside Bedaquiline?

A3: The N-monodesmethyl metabolite (M2) is the primary and most abundant circulating metabolite of Bedaquiline. While it is less active than the parent drug, its concentration in plasma can be significant.[12] Therefore, simultaneous quantification of both Bedaquiline and M2 provides a more comprehensive pharmacokinetic profile.[4][5]

Q4: What are the typical LC-MS/MS parameters for Bedaquiline and M2 analysis?

A4: A reversed-phase C18 column is commonly used for chromatographic separation with a mobile phase consisting of methanol or acetonitrile (B52724) and an aqueous buffer like ammonium formate.[2][3] Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[6]

Q5: How can I ensure the long-term stability of my Bedaquiline samples?

A5: For long-term storage, biological samples should be kept at -20°C or below.[3] It is also crucial to minimize the number of freeze-thaw cycles by preparing smaller aliquots.[3] Stability studies have shown that Bedaquiline is stable in compounded oral suspensions for at least 15-30 days at room temperature and 30°C.[9] However, it is susceptible to degradation in acidic and oxidative conditions.[7]

Experimental Protocols & Data

Table 1: Example Liquid Chromatography Parameters
ParameterValue
Column Zodiac C18 (50 x 4.6 mm, 5 µm)
Mobile Phase Methanol and 5 mM ammonium formate in 0.1% formic acid (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Source: Adapted from Bezawada et al. (2024)[2]
Table 2: Example Mass Spectrometry Parameters
ParameterBedaquilineM2Bedaquiline-d6 (IS)
Ionization Mode ESI PositiveESI PositiveESI Positive
MRM Transition (m/z) 555.2 → 58.1541.2 → 496.2561.2 → 64.1
Collision Energy (eV) 453548
Declustering Potential (V) 807585
Source: Adapted from Bezawada et al. (2024) and Svensson et al. (2015)[2][4]
Detailed Methodologies

Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 50 µL of plasma sample, add 50 µL of the internal standard (Bedaquiline-d6) working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.[2][3]

Visualizations

experimental_workflow Bedaquiline Bioanalysis Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical SampleCollection Sample Collection (Plasma/Serum) SampleStorage Storage (-20°C or lower) SampleCollection->SampleStorage SamplePrep Sample Preparation (e.g., LLE) SampleStorage->SamplePrep LC_Separation LC Separation (Reversed-Phase) SamplePrep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection DataProcessing Data Processing (Quantification) MS_Detection->DataProcessing ResultReporting Result Reporting DataProcessing->ResultReporting

Caption: Overview of the Bedaquiline bioanalytical workflow.

troubleshooting_low_recovery Troubleshooting Low Analyte Recovery Start Low Analyte Recovery Observed CheckExtraction Review Extraction Protocol? Start->CheckExtraction CheckBinding Consider Non-Specific Binding? CheckExtraction->CheckBinding No OptimizeExtraction Optimize solvent, pH, mixing time CheckExtraction->OptimizeExtraction Yes CheckStability Assess Analyte Stability? CheckBinding->CheckStability No UseLowBind Use low-binding tubes/plates CheckBinding->UseLowBind Yes ControlTemp Process samples on ice CheckStability->ControlTemp Yes Resolved Problem Resolved OptimizeExtraction->Resolved UseLowBind->Resolved ControlTemp->Resolved

Caption: Decision tree for troubleshooting low analyte recovery.

References

Impact of co-administered drugs on Bedaquiline pharmacokinetic analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bedaquiline (B32110). The following information addresses common issues encountered during the pharmacokinetic analysis of Bedaquiline, particularly concerning the impact of co-administered drugs.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for Bedaquiline and what is its major metabolite?

Bedaquiline is primarily metabolized in the liver by the cytochrome P450 isoenzyme 3A4 (CYP3A4).[1][2][3][4][5][6] This process leads to the formation of a less active N-monodesmethyl metabolite, known as M2.[1][2][4][7] While M2 is three- to six-fold less active than the parent drug, it can contribute to similar toxicities.[7]

Q2: Why is it crucial to consider co-administered drugs during Bedaquiline pharmacokinetic studies?

Co-administered drugs that induce or inhibit the CYP3A4 enzyme system can significantly alter Bedaquiline's metabolism.[7][8] Induction of CYP3A4 can accelerate Bedaquiline metabolism, leading to lower plasma concentrations and potentially reduced efficacy.[7][8] Conversely, inhibition of CYP3A4 can slow down metabolism, resulting in higher plasma concentrations and an increased risk of toxicity.[3][7]

Q3: What are the known effects of common co-administered drugs on Bedaquiline pharmacokinetics?

The effects of several anti-tuberculosis and antiretroviral drugs on Bedaquiline pharmacokinetics have been studied. The interactions are primarily driven by their impact on the CYP3A4 enzyme. Strong CYP3A4 inducers, like rifampicin (B610482), significantly decrease Bedaquiline exposure, while strong inhibitors, such as lopinavir (B192967)/ritonavir, can substantially increase it.[3][8][9][10][11][12]

Troubleshooting Guide

Problem: I am observing unexpectedly low plasma concentrations of Bedaquiline in my study subjects.

Possible Cause 1: Co-administration of a CYP3A4 Inducer.

  • Troubleshooting Steps:

    • Review the subject's complete medication list for any known CYP3A4 inducers. Common potent inducers include rifamycins (B7979662) (e.g., rifampicin, rifapentine).[8][13][14] Efavirenz is a moderate inducer.[3][7]

    • If a CYP3A4 inducer is being co-administered, consider the potential for a significant drug-drug interaction leading to decreased Bedaquiline exposure.

    • Refer to the quantitative data in Table 1 to estimate the potential magnitude of the effect. For example, rifampicin can reduce Bedaquiline exposure by approximately 50% or more.[8]

Possible Cause 2: Poor Oral Absorption.

  • Troubleshooting Steps:

    • Confirm that Bedaquiline is being administered with food. Bedaquiline absorption is significantly enhanced when taken with food, with approximately a two-fold increase in serum drug levels compared to a fasting state.[7]

    • Assess for any gastrointestinal conditions in the subject that might affect drug absorption.

Problem: My study is showing higher than expected Bedaquiline plasma concentrations and potential signs of toxicity.

Possible Cause: Co-administration of a CYP3A4 Inhibitor.

  • Troubleshooting Steps:

    • Scrutinize the subject's concomitant medications for any known CYP3A4 inhibitors. Potent inhibitors include certain antiretrovirals like ritonavir-boosted lopinavir (LPV/r) and antifungal agents like ketoconazole.[3][7][9][10][11]

    • Co-administration of a strong CYP3A4 inhibitor can lead to a significant increase in Bedaquiline plasma concentrations.[3] For instance, LPV/r has been shown to double Bedaquiline concentrations.[3]

    • Refer to Table 1 for quantitative data on the impact of specific inhibitors.

    • Close monitoring for adverse events, particularly cardiotoxicity (QTc prolongation) and hepatotoxicity, is recommended when Bedaquiline is co-administered with a CYP3A4 inhibitor.[3][6]

Data Presentation

Table 1: Impact of Co-administered Drugs on Bedaquiline Pharmacokinetic Parameters
Co-administered DrugMechanism of InteractionEffect on Bedaquiline AUCEffect on Bedaquiline CmaxRecommendation
Rifampicin Potent CYP3A4 InducerDecreased by ~52-79%[8][13][14]Decreased by ~40%Avoid co-administration[7][8]
Rifapentine Potent CYP3A4 InducerPredicted decrease by 75%Not specifiedAvoid co-administration[13]
Lopinavir/Ritonavir (LPV/r) Potent CYP3A4 InhibitorIncreased by ~2-fold[3][9][11]Not specifiedAvoid co-administration or use with extreme caution and close monitoring[3][7][9]
Ketoconazole Potent CYP3A4 InhibitorIncreased by 22%[7]Not specifiedAvoid co-administration of strong CYP3A4 inhibitors for >14 consecutive days[7]
Nevirapine (B1678648) CYP3A4 InducerNo significant effect on AUC[3][10][15]Decreased by 20% (not clinically significant)[15]Can be co-administered without dose adjustment[10]
Efavirenz CYP3A4 InducerPredicted 50% reduction at steady state[7]Not specifiedAvoid co-administration[16]
Isoniazid, Pyrazinamide Not specifiedNo significant interaction[7]Not specifiedNo dose adjustment required[7]
Ethambutol, Kanamycin, Ofloxacin, Cycloserine Not specifiedNo major impact observed[7]Not specifiedNo dose adjustment required[7]

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration.

Experimental Protocols

Methodology for a Typical Drug-Drug Interaction Study with Bedaquiline

The following provides a generalized methodology based on the design of clinical trials assessing drug-drug interactions with Bedaquiline.

  • Study Design: A common design is a two-period, sequential study in healthy volunteers.[17]

    • Period 1: Administration of a single dose of Bedaquiline alone, followed by a washout period.

    • Period 2: Administration of the interacting drug to reach steady-state concentration, followed by co-administration of a single dose of Bedaquiline.

  • Participants: Healthy adult volunteers are typically enrolled to minimize confounding variables.

  • Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points after Bedaquiline administration in both periods to determine the plasma concentrations of Bedaquiline and its M2 metabolite.

  • Bioanalytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of Bedaquiline and M2 in plasma.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including AUC (Area Under the Curve) and Cmax (Maximum Concentration).

  • Statistical Analysis: The geometric mean ratios of AUC and Cmax for Bedaquiline with and without the co-administered drug are calculated to determine the magnitude of the interaction.

Visualizations

Bedaquiline_Metabolism cluster_absorption Oral Administration cluster_metabolism Hepatic Metabolism cluster_interaction Drug-Drug Interactions Bedaquiline_Oral Bedaquiline (Oral) Bedaquiline_Plasma Bedaquiline (in Plasma) Bedaquiline_Oral->Bedaquiline_Plasma Absorption M2_Metabolite M2 Metabolite (N-monodesmethyl) Bedaquiline_Plasma->M2_Metabolite CYP3A4 CYP3A4_Inducers CYP3A4 Inducers (e.g., Rifampicin) CYP3A4_Inducers->Bedaquiline_Plasma Increases Metabolism (Decreases Bedaquiline Levels) CYP3A4_Inhibitors CYP3A4 Inhibitors (e.g., Lopinavir/Ritonavir) CYP3A4_Inhibitors->Bedaquiline_Plasma Decreases Metabolism (Increases Bedaquiline Levels)

Caption: Bedaquiline metabolic pathway and key drug interactions.

DDI_Study_Workflow Start Start: Recruit Healthy Volunteers Period1 Period 1: Administer Bedaquiline Alone Start->Period1 Sampling1 Pharmacokinetic Sampling Period1->Sampling1 Washout Washout Period Period2 Period 2: Administer Interacting Drug to Steady State, then Co-administer Bedaquiline Washout->Period2 Sampling2 Pharmacokinetic Sampling Period2->Sampling2 Sampling1->Washout Analysis LC-MS/MS Bioanalysis Sampling2->Analysis PK_Analysis Pharmacokinetic & Statistical Analysis Analysis->PK_Analysis End End: Determine Drug-Drug Interaction PK_Analysis->End

Caption: Workflow for a typical Bedaquiline drug interaction study.

References

Technical Support Center: Quantification of Bedaquiline in Pediatric Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Bedaquiline (B32110) in pediatric populations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying Bedaquiline in pediatric samples?

A1: The main challenges include:

  • Low Sample Volume: Pediatric patients, especially neonates and infants, can only provide small volumes of blood, necessitating highly sensitive analytical methods and microsampling techniques.[1][2][3]

  • Matrix Effects: The composition of pediatric plasma can differ from adults, potentially leading to more pronounced matrix effects that can interfere with the accuracy of LC-MS/MS assays.[4][5]

  • Ethical and Logistical Constraints: Obtaining samples from children requires specific ethical considerations and specialized pediatric phlebotomy skills.[3]

  • Formulation and Dosing: Children may receive different formulations of Bedaquiline, such as dispersible tablets or compounded suspensions, which could introduce unique excipients that may interfere with the assay.[6][7]

Q2: Which analytical methods are most suitable for Bedaquiline quantification in children?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which is crucial for analyzing low-volume pediatric samples.[7][8][9][10] High-performance liquid chromatography (HPLC) with UV detection can also be used, but may lack the required sensitivity for very small sample volumes.[11]

Q3: What are the recommended sample types for pediatric Bedaquiline studies?

A3: While plasma or serum are the standard matrices, dried blood spots (DBS) and volumetric absorptive microsampling (VAMS) are increasingly used. These microsampling techniques require only a small volume of blood (10-50 µL) and offer advantages in terms of collection, storage, and transportation.[1][10][12][13][14]

Q4: How should pediatric samples for Bedaquiline analysis be stored and handled?

A4: Plasma and serum samples should be stored at -80°C to ensure the stability of Bedaquiline and its M2 metabolite.[6][15] For DBS and VAMS, samples should be thoroughly dried at ambient temperature for at least 2 hours before being stored in a sealed bag with desiccant, also at -80°C for long-term storage.[13] Benchtop stability for Bedaquiline and M2 in breast milk has been assessed as stable for approximately 4 hours at room temperature.[6]

Q5: What are the key validation parameters for a bioanalytical method for Bedaquiline according to regulatory guidelines (FDA/EMA)?

A5: Key validation parameters include selectivity, accuracy, precision, calibration curve, lower limit of quantification (LLOQ), matrix effect, recovery, and stability (freeze-thaw, bench-top, long-term).[16][17][18][19][20] For accuracy and precision, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ).[16]

Troubleshooting Guides

Section 1: Sample Collection and Processing
Problem Potential Cause(s) Recommended Solution(s)
Hemolysis or Lipemia in Plasma/Serum Sample Improper blood collection technique; patient-related factors (e.g., non-fasting).- Visually inspect samples before processing.[21][22] - For hemolyzed samples, note the potential for interference, especially with certain analytical methods. Hemolysis can impact the measurement of some analytes.[2] - For lipemic samples, high-speed centrifugation or solvent precipitation may be necessary. Lipemia can interfere with spectrophotometric analysis and cause volume displacement.[21][23]
Inconsistent Sample Volume with Microsampling Improper technique during VAMS or DBS collection.- For VAMS, ensure the tip is fully saturated by touching the blood drop at a 45-degree angle until it turns completely red (typically 2-4 seconds).[13] - For DBS, ensure a single, uniform drop of blood is applied to the filter paper to create a consistent spot size. Avoid "milking" the finger.
Degradation of Bedaquiline or M2 Metabolite Improper sample storage temperature or repeated freeze-thaw cycles.- Store plasma/serum samples at -80°C immediately after processing.[6] - Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes if multiple analyses are anticipated. - Ensure DBS/VAMS samples are completely dry before storage to prevent enzymatic degradation.[13]
Section 2: LC-MS/MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Broadening, Tailing, or Splitting) Column contamination or degradation; improper mobile phase pH; sample overload; dirty ion source.- Use a guard column and ensure adequate sample clean-up to protect the analytical column. - Optimize mobile phase composition and pH. - Dilute the sample if concentration is too high. - Perform regular maintenance and cleaning of the ion source.[24]
High Baseline Noise Contaminated solvents or reagents; electronic interference; detector issues.- Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[24] - Ensure proper grounding of the instrument. - Check detector performance and perform necessary maintenance.
Ion Suppression or Enhancement (Matrix Effect) Co-eluting endogenous or exogenous compounds from the sample matrix.- Improve sample preparation to remove interfering substances (e.g., use solid-phase extraction instead of simple protein precipitation).[6] - Optimize chromatographic separation to resolve Bedaquiline and M2 from interfering peaks.[25] - Use a stable isotope-labeled internal standard (e.g., Bedaquiline-d6) to compensate for matrix effects.[6][8] - Evaluate matrix effects using post-column infusion or by comparing the response of the analyte in neat solution versus post-extraction spiked matrix.[25]
Low Signal Intensity Poor ionization efficiency; incorrect mass transition settings; sample degradation in the autosampler.- Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). - Confirm the mass transitions for Bedaquiline (e.g., 555.1 → 58.2 m/z) and M2 (e.g., 541.1 → 480.3 m/z).[6][8] - Check the stability of the processed samples in the autosampler and maintain at a low temperature (e.g., 8°C).[6]
Carryover Adsorption of the analyte to components of the LC system.- Inject a blank sample after the highest calibration standard to assess carryover.[6] - Optimize the needle wash solution and procedure. - Use a gradient elution that includes a high percentage of organic solvent to effectively wash the column between injections.

Quantitative Data Summary

Table 1: Performance of Validated LC-MS/MS Methods for Bedaquiline Quantification

Matrix Linearity Range (ng/mL) LLOQ (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Intra-day Accuracy (%) Inter-day Accuracy (%) Reference
Human Serum50 - 6000503.0 - 7.20.0 - 4.31.9 - 13.61.9 - 13.6[8][9]
Human Breast Milk78 - 500078< 9.2< 9.296.7 - 103.596.7 - 103.5[6]
Rat Plasma0.5 - 10000.5< 15< 15< ±15< ±15[7]
Dried Blood Spots (DBS)------[10]

Table 2: Performance of Validated LC-MS/MS Methods for M2 Metabolite Quantification

Matrix Linearity Range (ng/mL) LLOQ (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Intra-day Accuracy (%) Inter-day Accuracy (%) Reference
Human Serum50 - 6000503.1 - 5.20.0 - 4.62.9 - 8.52.9 - 8.5[8][9]
Human Breast Milk31.2 - 200031.2< 9.2< 9.2104.2 - 106.5104.2 - 106.5[6]
Rat Plasma1.0 - 2001.0< 15< 15< ±15< ±15[7]

Experimental Protocols & Workflows

Protocol 1: Bedaquiline and M2 Quantification in Pediatric Plasma by LC-MS/MS

This protocol is a generalized procedure based on common practices reported in the literature.[7][8][9]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add an internal standard solution (e.g., Bedaquiline-d6).
  • Add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) at a ratio of 3:1 (v/v).
  • Vortex vigorously for 1-2 minutes.
  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

2. LC-MS/MS Parameters:

  • LC Column: A reverse-phase C18 column (e.g., Agilent Poroshell 120 SB-C18, 2.1 mm x 50 mm, 2.7 µm) is commonly used.[6]

  • Mobile Phase: A gradient elution with two solvents:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile or methanol.[6]

  • Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.

  • MS Detection: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).

    • Bedaquiline Transition: m/z 555.1 → 58.2[6]

    • M2 Metabolite Transition: m/z 541.1 → 480.3[6]

    • Bedaquiline-d6 (IS) Transition: m/z 561.1 → 64.1[6]

3. Validation:

  • The method should be validated according to FDA or EMA guidelines for bioanalytical method validation, assessing parameters listed in FAQ Q5.[16][18]

Workflow Diagrams

Bedaquiline_Quantification_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis Pediatric_Patient Pediatric_Patient Blood_Sample Blood_Sample Pediatric_Patient->Blood_Sample Venipuncture Plasma_Serum Plasma_Serum Blood_Sample->Plasma_Serum Centrifugation DBS_VAMS DBS_VAMS Blood_Sample->DBS_VAMS Microsampling Add_IS Add_IS Plasma_Serum->Add_IS 50 µL Extraction Extraction DBS_VAMS->Extraction Punch/Tip Protein_Precipitation Protein_Precipitation Add_IS->Protein_Precipitation Acetonitrile Extraction->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant_Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS_Injection LC_MS_MS_Injection Reconstitution->LC_MS_MS_Injection Data_Acquisition Data_Acquisition LC_MS_MS_Injection->Data_Acquisition MRM Mode Data_Processing Data_Processing Data_Acquisition->Data_Processing Final_Concentration Final_Concentration Data_Processing->Final_Concentration

Figure 1. General workflow for Bedaquiline quantification.

Troubleshooting_Logic cluster_preanalytical Pre-analytical Issues cluster_analytical Analytical Issues cluster_instrumental Instrumental Issues start Inaccurate or Imprecise Results check_sample_quality Check for Hemolysis/Lipemia start->check_sample_quality check_peak_shape Examine Peak Shape start->check_peak_shape check_system_suitability Run System Suitability Test start->check_system_suitability check_storage Verify Storage Conditions check_sample_quality->check_storage check_collection Review Microsampling Technique check_storage->check_collection check_matrix_effect Assess Matrix Effect check_peak_shape->check_matrix_effect check_is_response Check Internal Standard Response check_matrix_effect->check_is_response check_calibration Review Calibration Curve check_is_response->check_calibration check_source_cleanliness Inspect Ion Source check_system_suitability->check_source_cleanliness check_mass_calibration Verify Mass Calibration check_source_cleanliness->check_mass_calibration

Figure 2. Logical troubleshooting workflow.

References

Technical Support Center: Best Practices for Handling and Storing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of deuterated internal standards. Adherence to these best practices is crucial for maintaining the isotopic and chemical integrity of the standards, ensuring the accuracy and reliability of quantitative analytical data.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for deuterated internal standards?

A1: Proper storage is critical to maintain the isotopic and chemical purity of deuterated standards.[1] For solids or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[2] Solutions should be stored in well-sealed, amber vials at low temperatures (typically 2-8°C for short-term and -20°C for long-term storage) and protected from light.[2][3] Always consult the manufacturer's certificate of analysis for specific storage instructions.[1][2][3]

Q2: What type of solvent should I use for reconstituting and preparing solutions of deuterated standards?

A2: The choice of solvent is critical to prevent deuterium-hydrogen (H/D) exchange.[2] High-purity aprotic solvents like acetonitrile (B52724), methanol, or ethyl acetate (B1210297) are generally recommended.[2] It is crucial to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent, which would compromise the isotopic purity of the standard.[1][2] The solvent must also be compatible with your analytical method, such as LC-MS/MS.[2]

Q3: How can I verify the isotopic and chemical purity of my deuterated standard?

A3: The purity of deuterated standards should be verified upon receipt and periodically thereafter.[2] High-resolution mass spectrometry (HRMS) is a powerful technique to determine isotopic enrichment by analyzing the distribution of isotopologues.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position of deuterium labels and assess isotopic purity.[2][4] High-performance liquid chromatography (HPLC) coupled with a suitable detector can be used to assess chemical purity.[2] Isotopic enrichment should ideally be ≥98%.[5]

Q4: Can I mix multiple deuterated standards in a single stock solution?

A4: While it is possible to create a mixed stock solution, it is generally recommended to prepare individual stock solutions for each deuterated standard.[2] This approach offers greater flexibility in preparing working solutions and prevents potential cross-reactivity or degradation that might occur in a complex mixture.[2] If a mixed solution is prepared, ensure all compounds are stable and soluble in the chosen solvent.[2]

Q5: Do deuterated standards expire or degrade over time?

A5: Deuterated compounds, being stable isotopes, do not have a shelf life in the traditional sense and do not expire or decay under proper storage conditions.[6] However, their practical usability can be affected by factors like the integrity of the container and potential contamination.[6] Degradation can occur due to exposure to light, elevated temperatures, or repeated freeze-thaw cycles.[2] Therefore, proper storage is essential to maintain their quality.

Troubleshooting Guides

Issue 1: Inconsistent or Drifting Internal Standard Signal

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Recommended Actions
Improper Storage/Handling The standard may have degraded due to exposure to light, elevated temperatures, or repeated freeze-thaw cycles.[2] Action: Prepare fresh working solutions from a properly stored stock solution and re-analyze.[2]
Inconsistent Pipetting Inaccurate or inconsistent spiking of the internal standard into samples will lead to variable signal intensity.[2] Action: Ensure pipettes are calibrated and use a consistent pipetting technique.[2]
Matrix Effects Variations in the sample matrix can cause ion suppression or enhancement, affecting the internal standard's signal.[2] Action: Conduct a post-extraction addition experiment to assess the matrix effect.[7] If significant, optimize the sample clean-up procedure.[8]
Isotopic Instability (H/D Exchange) Deuterium atoms on the internal standard can exchange with hydrogen from the solvent or matrix, especially if the label is on an unstable position (e.g., -OH, -NH).[5][8][9] Action: Perform a stability study by incubating the deuterated IS in the matrix at different time points and temperatures.[8] Consider using a standard with deuterium labels in more stable positions.[3]
Issue 2: Chromatographic Peak for Deuterated Standard Elutes Earlier Than Analyte

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Recommended Actions
Isotope Effect The increased mass of deuterium can sometimes lead to a slight difference in chromatographic retention time, a phenomenon known as the "isotope effect".[10] This is more noticeable in reversed-phase liquid chromatography.[10] Action: If the shift is small and consistent, it may not be an issue. However, for optimal correction of matrix effects, complete co-elution is ideal.[11] Consider adjusting the mobile phase composition or gradient to minimize the separation.[9][11]
Chromatographic Issues Changes in the mobile phase, column temperature, or column integrity can affect retention time.[3] Action: Prepare fresh mobile phase, check the column temperature, and ensure the column is properly equilibrated. If the problem persists, try a new column.[3]
Issue 3: Inaccurate or Inconsistent Quantitative Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Recommended Actions
Lack of Co-elution Deuterated compounds can have slightly shorter retention times, leading to differential matrix effects where the analyte and standard experience different levels of ion suppression or enhancement.[12] Action: Overlay the chromatograms of the analyte and internal standard to confirm co-elution.[12] Adjust chromatography to ensure they elute as a single peak.[12]
Isotopic or Chemical Impurities The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.[5] Action: Always request a certificate of analysis from your supplier specifying the isotopic and chemical purity.[12] Isotopic enrichment should ideally be ≥98%.[5]
Hydrogen-Deuterium (H/D) Exchange Deuterium atoms at unstable positions (e.g., -OH, -NH, -SH groups) can exchange with protons from the solvent, compromising the integrity of the analysis.[5] Action: Ensure deuterium labels are on stable positions. Avoid acidic or basic conditions that can promote exchange.[3]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Standard Solutions

This protocol outlines the preparation of a deuterated internal standard stock solution and subsequent working solutions.

  • Equilibration: Allow the vial containing the lyophilized deuterated standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[1][2]

  • Reconstitution (Stock Solution): Briefly centrifuge the vial to ensure all powder is at the bottom.[2] Using a calibrated pipette, add the appropriate volume of a high-purity aprotic solvent (e.g., acetonitrile or methanol) to achieve the desired stock concentration (e.g., 1 mg/mL).[2][5]

  • Dissolution: Gently vortex or sonicate the vial for a few minutes to ensure the standard is completely dissolved.[2]

  • Storage of Stock Solution: Store the stock solution in a labeled, airtight, amber vial at the recommended temperature (e.g., -20°C).[2][3] It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.[1]

  • Preparation of Working Solution: On the day of the experiment, allow the stock solution to warm to room temperature.[2][3] Perform serial dilutions of the stock solution with the appropriate solvent to create a working solution at the desired concentration for spiking into your samples.[2]

Protocol 2: Stability Validation of a Deuterated Internal Standard

This protocol describes a method to validate the stability of a deuterated internal standard in the sample matrix.

  • Prepare Quality Control (QC) Samples: Prepare QC samples at low and high concentrations in the same matrix as your study samples. Spike these QC samples with the deuterated internal standard at the working concentration.[3]

  • Time Zero (T0) Analysis: Analyze a set of freshly prepared QC samples immediately to establish the baseline response ratio (analyte/internal standard).[3]

  • Storage and Analysis at Different Time Points: Store the remaining QC samples under the same conditions as your study samples (e.g., room temperature, 4°C, or frozen).[3] Analyze these samples at various time points (e.g., 4, 8, 24 hours for short-term stability; weekly or monthly for long-term stability).[3]

  • Data Evaluation: Calculate the response ratio for each time point and compare it to the T0 value. The internal standard is considered stable if the response ratio remains within a predefined acceptance criterion (e.g., ±15% of the T0 value).[3]

Visualizations

G Workflow for Handling Deuterated Internal Standards cluster_receipt Receipt & Initial Handling cluster_storage Storage cluster_prep Solution Preparation cluster_use Experimental Use receipt Receive Standard verify Verify Certificate of Analysis (Purity, Storage Conditions) receipt->verify log Log Standard in Inventory verify->log store_solid Store Solid/Lyophilized (-20°C or colder, desiccated) log->store_solid equilibrate Equilibrate to Room Temp store_solid->equilibrate store_solution Store Solution (2-8°C or -20°C, amber vial) spike Spike into Samples store_solution->spike reconstitute Reconstitute in Aprotic Solvent (e.g., MeCN, MeOH) equilibrate->reconstitute vortex Vortex/Sonicate to Dissolve reconstitute->vortex aliquot Aliquot for Working Use vortex->aliquot aliquot->store_solution analysis LC-MS/MS Analysis spike->analysis

Caption: General workflow for handling deuterated internal standards.

G Troubleshooting Inconsistent Internal Standard Signal start Inconsistent IS Signal check_prep Review Sample Preparation Protocol start->check_prep check_chrom Evaluate Chromatography (Co-elution, Peak Shape) check_prep->check_chrom Prep OK sol_pipetting Verify Pipette Calibration & Technique check_prep->sol_pipetting Prep Issue check_stability Assess IS Stability (H/D Exchange) check_chrom->check_stability Chrom OK sol_chrom Optimize Chromatographic Method check_chrom->sol_chrom Co-elution Issue sol_matrix Optimize Sample Cleanup to Reduce Matrix Effects check_chrom->sol_matrix Matrix Effects Suspected sol_stability Use IS with Stable Label Position check_stability->sol_stability Instability Found

Caption: Troubleshooting decision tree for inconsistent IS signal.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods Using Different Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality and reliability. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] The underlying principle is that a SIL-IS will exhibit virtually identical chemical and physical properties to the analyte, ensuring it effectively tracks the analyte through sample extraction, chromatography, and ionization, thus compensating for variability in the analytical process.[1]

However, the specific characteristics of the deuterated standard, such as the number and position of deuterium (B1214612) atoms, can influence assay performance.[3] Deuterium-labeled compounds can sometimes exhibit slight differences in chromatographic retention times or extraction recoveries compared to the non-labeled analyte.[1][4] Therefore, when changing the internal standard or transferring a method between laboratories, a thorough cross-validation is essential to ensure the consistency and reliability of the analytical results.[2][5]

This guide provides a comparative overview of the cross-validation of analytical methods using different deuterated internal standards, with a case study on the analysis of testosterone (B1683101).

Quantitative Data Presentation: A Case Study on Testosterone Analysis

A study by Owen et al. investigated the impact of three different internal standards on the quantification of testosterone by LC-MS/MS: testosterone-d2 (D2), testosterone-d5 (D5), and ¹³C₃-testosterone (C13).[6][7] The results demonstrated that the choice of internal standard can lead to significant biases in the measured concentrations.[6][7] The method using testosterone-d2 was considered the reference method due to its excellent agreement with a reference standard.[7]

The following table summarizes the comparative performance of the different internal standards based on the findings of this study.

Parameter Testosterone-d2 (Reference) Testosterone-d5 ¹³C₃-Testosterone
Agreement with Reference Method Excellent (Target Method)[7]Lower results observed[6][7]Lower results, but closer to the target than D5[6][7]
Passing-Bablok Regression vs. D2 N/Ay = 0.86x + 0.04[6]y = 0.90x + 0.02[6]
Observed Bias None (Reference)Negative bias of approximately 14%Negative bias of approximately 10%

Note: The regression equations indicate a systematic difference in the results obtained with the d5 and ¹³C₃ internal standards compared to the d2 standard. For example, a sample with a true concentration of 10 nmol/L would be measured as approximately 8.64 nmol/L with the d5 standard and 9.02 nmol/L with the ¹³C₃ standard.

Experimental Protocols

A detailed methodology for the analysis of testosterone in serum using LC-MS/MS is provided below. This protocol is a composite based on standard practices and findings from the referenced literature.[6][7][8]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Aliquoting: Pipette 200 µL of serum, calibrator, or quality control (QC) sample into a clean microcentrifuge tube.[1]

  • Internal Standard Spiking: Add 20 µL of the working internal standard solution (e.g., testosterone-d2, testosterone-d5, or ¹³C₃-testosterone in methanol) to each tube.[1]

  • Vortexing: Vortex the samples for 10 seconds to ensure thorough mixing.[1]

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.[1]

  • Mixing: Cap and vortex the tubes for 5 minutes to facilitate the extraction of testosterone into the organic layer.[1]

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.[1]

  • Transfer: Carefully transfer the upper organic layer to a clean set of tubes.[1]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[1]

  • Vortexing and Transfer: Vortex the reconstituted samples and transfer them to autosampler vials for analysis.[1]

2. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Methanol with 0.1% formic acid.[1]

  • Gradient Elution: A suitable gradient to separate testosterone from endogenous interferences.[1]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an appropriate ion source (e.g., electrospray ionization - ESI).

  • Detection: Multiple Reaction Monitoring (MRM) mode.

3. Cross-Validation Procedure

  • For each set of data generated with a different internal standard, construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.[3]

  • Calculate the concentration of the QC samples using the respective calibration curve.[3]

  • The accuracy and precision for each set of QCs should be within the acceptance criteria defined by regulatory guidelines such as those from the FDA and EMA (typically ±15% for accuracy and ≤15% for precision).[3][9]

  • Compare the concentration values obtained for the same set of "unknown" samples using each of the different internal standards. The difference in the mean concentration between methods should ideally be within a predefined acceptance limit (e.g., ±10%).[3]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Cross-Validation Aliquoting Aliquoting Serum Samples Spiking Spiking with Deuterated IS Aliquoting->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration & Ratio Calculation Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of QCs & Samples Calibration->Quantification Comparison Comparison of Results from Different IS Quantification->Comparison

Caption: Experimental workflow for the cross-validation of analytical methods using different deuterated internal standards.

G cluster_method1 Analytical Method 1 cluster_method2 Analytical Method 2 Analyte Analyte in Biological Matrix Analyte_IS1_Ratio Analyte / IS 1 Peak Area Ratio Analyte->Analyte_IS1_Ratio Analyte_IS2_Ratio Analyte / IS 2 Peak Area Ratio Analyte->Analyte_IS2_Ratio IS_d2 Deuterated IS 1 (e.g., Testosterone-d2) IS_d2->Analyte_IS1_Ratio IS_d5 Deuterated IS 2 (e.g., Testosterone-d5) IS_d5->Analyte_IS2_Ratio Result1 Quantitative Result 1 Analyte_IS1_Ratio->Result1 CrossValidation Cross-Validation: Compare Result 1 and Result 2 Result1->CrossValidation Result2 Quantitative Result 2 Analyte_IS2_Ratio->Result2 Result2->CrossValidation

Caption: Logical relationship in the cross-validation of two different deuterated internal standards for the same analyte.

References

Deuterated vs. Analog Internal Standards: A Performance Comparison in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to selecting the optimal internal standard for LC-MS/MS-based bioanalysis, with a focus on accuracy, precision, and matrix effect compensation.

For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in bioanalytical testing, the choice of an internal standard (IS) is a critical decision. An ideal IS should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby compensating for any potential variability. This guide provides a comprehensive comparison of the two main types of internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS): stable isotope-labeled internal standards (SIL-IS), specifically deuterated standards, and structural analogs.

Deuterated internal standards are widely considered the "gold standard" in bioanalysis.[1] In these standards, one or more hydrogen atoms in the analyte molecule are replaced with deuterium (B1214612), a stable isotope of hydrogen. This results in a molecule that is chemically and physically almost identical to the analyte, with a slightly higher mass.[1] This near-identical nature allows the deuterated standard to co-elute with the analyte during chromatography and experience the same degree of ionization efficiency or suppression in the mass spectrometer, effectively correcting for matrix effects.[1][2]

When a deuterated standard is not available or is cost-prohibitive, a structural analog is often used as an alternative. A structural analog is a compound with a chemical structure similar to the analyte but with a different molecular weight.[1] While they can provide some level of correction, their different chemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization response compared to the analyte.[1] This can result in less accurate and precise quantification, especially in complex biological matrices.[1]

Quantitative Performance Comparison

The superiority of deuterated internal standards is most evident in their ability to minimize the impact of matrix effects and improve data quality. The following tables summarize key performance differences based on established analytical validation parameters from comparative studies.

Table 1: Performance Comparison of Deuterated vs. Analog Internal Standard for Sirolimus Analysis in Whole Blood [3]

Performance ParameterDeuterated Internal Standard (SIR-d3)Analog Internal Standard (DMR)Key Finding
Inter-patient Assay Imprecision (CV%)2.7% - 5.7%7.6% - 9.7%The deuterated IS showed significantly lower imprecision across different patient samples, indicating better correction for matrix variability.[3]

Table 2: Performance Comparison of Deuterated vs. Analog Internal Standard for Roflumilast Analysis [1]

Performance ParameterDeuterated Internal Standard (roflumilast-d3)Structural Analog Internal StandardKey Finding
Linearity (r)> 0.98> 0.98Both showed acceptable linearity.[1]
Lower Limit of Quantification (LLOQ)1.0 ng/mL1.0 ng/mLBoth types of internal standards can achieve similar sensitivity.[1]
Analytical Recovery98.3% - 108.1%98.3% - 108.1%Both can demonstrate acceptable recovery across the linear range.[1]
Total Coefficient of Variation (CV)4.3% - 7.2%4.3% - 7.2% (no significant difference)Both can provide good precision.[1]
Method Comparison (Slope vs. Independent Method)0.950.83The stable isotope-labeled IS showed a slope closer to 1, indicating better agreement and potentially higher accuracy.[1]

Experimental Protocols

To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a validation experiment should be conducted. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.

Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).

Materials:

  • Analyte of interest

  • Deuterated internal standard

  • Non-deuterated (structural analogue) internal standard

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and IS spiked into the mobile phase.[3]

    • Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.[3]

    • Set C (Pre-Spiked Matrix): Analyte and IS are spiked into the blank matrix before the extraction process.[3]

  • Analyze all three sets of samples using the validated LC-MS/MS method.[3]

  • Data Analysis and Calculation of Matrix Factor (MF): The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A).

  • Calculation of IS-Normalized Matrix Factor: The IS-normalized matrix factor is calculated by dividing the matrix factor of the analyte by the matrix factor of the internal standard. An IS-normalized matrix factor close to 1.0 indicates effective compensation for matrix effects.

Visualizing the Workflow and Decision Process

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.

Bioanalytical Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample Add_IS Add Internal Standard (Deuterated or Analog) Sample->Add_IS Extraction Extraction (e.g., SPE, LLE, PPT) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Results Final Concentration Quantification->Results

A typical bioanalytical workflow using an internal standard.

IS_Decision_Tree Start Start: Need for an Internal Standard Deuterated_Available Is a Deuterated IS Available and Affordable? Start->Deuterated_Available Use_Deuterated Use Deuterated IS Deuterated_Available->Use_Deuterated Yes Consider_Analog Consider Structural Analog Deuterated_Available->Consider_Analog No End End Use_Deuterated->End Validate_Analog Thoroughly Validate Analog (Matrix Effects, Recovery, Specificity) Consider_Analog->Validate_Analog Analog_Performs_Well Does Analog Perform Adequately? Validate_Analog->Analog_Performs_Well Use_Analog Use Structural Analog Analog_Performs_Well->Use_Analog Yes Reconsider_Strategy Re-evaluate Strategy (e.g., different analog, method modification) Analog_Performs_Well->Reconsider_Strategy No Use_Analog->End Reconsider_Strategy->End

Decision tree for selecting an appropriate internal standard.

Limitations of Deuterated Internal Standards

While deuterated internal standards are the preferred choice, they are not without potential limitations. The "deuterium isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated IS.[4] This can lead to differential matrix effects if the two compounds do not co-elute perfectly.[4][5] In some cases, the difference in matrix effects experienced by the analyte and its deuterated IS has been reported to be 26% or more.[6] Additionally, the stability of the deuterium label is crucial; labels on exchangeable positions (e.g., -OH, -NH) can be lost and replaced with hydrogen from the solvent.[7]

Conclusion

The selection of an internal standard is a critical step in developing a robust and reliable bioanalytical method. Stable isotope-labeled internal standards, particularly deuterated standards, are unequivocally the preferred choice, offering superior accuracy and precision by closely mimicking the behavior of the analyte.[8] This is especially crucial for compensating for variable matrix effects and extraction efficiencies encountered in complex biological samples. While structural analogs can be a viable alternative when a deuterated standard is not available, they require more extensive validation to ensure they provide adequate correction. Ultimately, a thorough understanding of the advantages and limitations of each type of internal standard, supported by rigorous experimental validation, is essential for generating high-quality bioanalytical data.

References

Navigating the Nuances: A Comparative Guide to Inter-laboratory Bedaquiline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Bedaquiline (B32110) in biological matrices is paramount for both clinical efficacy and patient safety. This guide provides a comparative overview of the analytical methods employed for Bedaquiline quantification, highlighting the potential for inter-laboratory variability and summarizing key performance data from published studies.

The therapeutic window for Bedaquiline, a critical component in the treatment of multidrug-resistant tuberculosis, necessitates precise and reliable therapeutic drug monitoring (TDM). While numerous laboratories have developed and validated methods for quantifying Bedaquiline, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS), direct inter-laboratory comparison studies with comprehensive quantitative data on variability remain limited in the public domain. However, a review of single-laboratory validation studies offers valuable insights into the performance characteristics of these assays and underscores the factors that can contribute to variability between different testing sites.

Comparative Analysis of Bedaquiline Quantification Methods

The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of Bedaquiline in human plasma or serum, as reported in peer-reviewed literature. While not a direct head-to-head comparison, this data provides a benchmark for the accuracy and precision that can be achieved with well-validated methods.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Bedaquiline and M2 Quantification

ParameterBedaquilineN-monodesmethyl Bedaquiline (M2)
Linearity Range 0.05 - 6.00 mg/L0.05 - 6.00 mg/L
Correlation Coefficient (r²) 0.9970.999
Lower Limit of Quantification (LLOQ) 0.05 mg/L0.05 mg/L
Within-Run Precision (%CV) 3.0% - 7.2%3.1% - 5.2%
Between-Run Precision (%CV) 0.0% - 4.3%0.0% - 4.6%
Accuracy 1.9% to 13.6% (as % bias)2.9% to 8.5% (as % bias)

Data sourced from a study by Alffenaar et al. (2015)[1][2][3].

Table 2: Performance of Another Validated LC-MS/MS Method for Bedaquiline Quantification

ParameterPerformance
Linearity Range 5 - 1800 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL

This method demonstrates high sensitivity with a low LLOQ[4].

Experimental Protocols: A Closer Look at Methodology

The variability in quantification results between laboratories can often be traced back to differences in experimental protocols. Key steps in the analytical workflow where variations can arise include sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The Foundation of Accurate Quantification

A common and efficient method for preparing plasma or serum samples for Bedaquiline analysis is protein precipitation . This technique involves adding a solvent, such as a mixture of methanol (B129727) and acetonitrile (B52724), to the sample to denature and precipitate proteins, which would otherwise interfere with the analysis. The supernatant, containing the drug, is then separated for injection into the LC-MS/MS system. A simple protein precipitation method is advantageous for high-throughput therapeutic drug monitoring[2].

Another technique is liquid-liquid extraction , which uses a water-immiscible organic solvent (e.g., methyl tertiary butyl ether) to extract the analyte from the aqueous plasma or serum. While potentially more complex than protein precipitation, it can provide a cleaner extract.

Chromatographic Separation and Mass Spectrometric Detection

The separation of Bedaquiline and its metabolites is typically achieved using a reverse-phase C18 column . The mobile phase usually consists of a mixture of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) additive) and an organic solvent like acetonitrile or methanol, run in a gradient mode.

Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This highly selective and sensitive technique allows for the precise quantification of the target analyte even in a complex biological matrix. The use of an isotopically labeled internal standard , such as deuterated Bedaquiline (Bedaquiline-d6), is crucial to compensate for any variability during sample preparation and analysis[1][2][3].

Visualizing the Workflow and Sources of Variability

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for Bedaquiline quantification and the key factors that can contribute to inter-laboratory variability.

Bedaquiline_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Add Internal Standard (Bedaquiline-d6) Sample->Spike Extract Protein Precipitation or Liquid-Liquid Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify

Caption: A typical experimental workflow for the quantification of Bedaquiline in plasma or serum.

Variability_Factors cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical center_node Inter-Laboratory Variability in Bedaquiline Quantification Sample Collection\n& Handling Sample Collection & Handling Sample Collection\n& Handling->center_node Storage Conditions Storage Conditions Storage Conditions->center_node Matrix Effects Matrix Effects Matrix Effects->center_node Sample Prep Method Sample Prep Method Sample Prep Method->center_node LC Conditions LC Conditions LC Conditions->center_node MS/MS Parameters MS/MS Parameters MS/MS Parameters->center_node Internal Standard Use Internal Standard Use Internal Standard Use->center_node Calibrator & QC Prep Calibrator & QC Prep Calibrator & QC Prep->center_node Data Processing\nSoftware Data Processing Software Data Processing\nSoftware->center_node Integration Parameters Integration Parameters Integration Parameters->center_node Analyst Expertise Analyst Expertise Analyst Expertise->center_node

Caption: Key factors contributing to inter-laboratory variability in Bedaquiline quantification.

Conclusion and Recommendations

While the reviewed studies demonstrate that highly precise and accurate methods for Bedaquiline quantification can be developed and validated within a single laboratory, the potential for inter-laboratory variability is significant. This variability can stem from differences in pre-analytical, analytical, and post-analytical procedures.

To mitigate this, the following are recommended:

  • Standardization of Protocols: Wider adoption of standardized and robustly validated protocols for sample collection, preparation, and analysis is crucial.

  • Participation in External Quality Assessment (EQA) Schemes: Regular participation in EQA programs allows laboratories to benchmark their performance against others, identify potential issues, and ensure the continued accuracy of their results.

  • Use of Certified Reference Materials: The availability and use of certified reference materials for Bedaquiline would greatly enhance the comparability of results across different laboratories.

By addressing these factors, the scientific and clinical communities can move towards greater harmonization in Bedaquiline quantification, ultimately leading to improved patient care and more reliable data for research and drug development.

References

Assessing the Impact of Isotopic Labeling Position on Analytical Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing quantitative analysis techniques such as mass spectrometry, the choice and design of isotopically labeled internal standards are critical for achieving accurate and reproducible results. The position of the isotopic label within a molecule is not a trivial detail; it can significantly influence the analytical performance of the method. This guide provides an objective comparison of how different isotopic labeling strategies, primarily focusing on the distinction between Carbon-13 (¹³C) and Deuterium (B1214612) (²H or D) labels, affect key analytical parameters.

The fundamental principle of using an isotopically labeled internal standard is that it is chemically identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1] However, the subtle mass difference introduced by isotopic substitution can lead to measurable effects, particularly with deuterium labeling, that can compromise analytical accuracy.

Comparative Analysis of ¹³C vs. Deuterium Labeling

The selection between a ¹³C-labeled and a deuterium-labeled internal standard can have a profound impact on method performance. The following table summarizes the key characteristics and their implications for analytical assays.

FeatureCarbon-13 (¹³C) LabelingDeuterium (²H) LabelingRationale & Implications for Analytical Performance
Chromatographic Co-elution Excellent: The physicochemical properties of ¹³C-labeled compounds are virtually identical to their unlabeled counterparts, resulting in perfect co-elution.[2]Variable: Deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier than the non-deuterated analyte. This is due to the "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond.[2][3]Perfect co-elution is crucial for compensating for matrix effects. A chromatographic shift can lead to the analyte and internal standard being affected differently by ion suppression or enhancement, leading to inaccurate quantification.[3]
Isotopic Stability High: ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange.[4]Variable: Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if located on exchangeable sites (e.g., -OH, -NH).[3][4] Placing deuterium on a metabolically stable carbon can mitigate this, but the risk remains higher than with ¹³C.Loss of the isotopic label during sample processing would alter the mass of the internal standard, rendering it useless for quantification. ¹³C-labeling provides greater assurance of isotopic stability.[4]
Kinetic Isotope Effect (KIE) Negligible: The effect of ¹³C substitution on reaction rates is generally insignificant in the context of bioanalysis.Significant: The C-D bond is stronger than the C-H bond, leading to a slower rate of cleavage in enzyme-mediated reactions (e.g., by Cytochrome P450 enzymes).[5] This is known as the Kinetic Isotope Effect.While KIE can be leveraged in drug discovery to improve pharmacokinetic profiles, it is a significant drawback for an internal standard, which should mimic the metabolic fate of the analyte as closely as possible without altering it.[1][5]
Quantitative Precision Higher: Studies in quantitative proteomics have shown that ¹³C labeling results in a lower variance of quantitative peptide ratios, leading to higher precision and fewer falsely identified regulated proteins compared to deuterium labeling.[6]Lower: The potential for chromatographic shifts and other isotope effects can introduce greater variability in quantification.For high-precision quantitative studies, ¹³C-labeled standards are generally superior.
Cost and Synthesis Generally higher: The synthesis of ¹³C-labeled compounds is often more complex and expensive.[4]Typically less expensive: Deuterated standards are generally easier and more cost-effective to synthesize and are more widely available.[4]Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality.

Experimental Protocols

A generalized experimental workflow for the quantitative analysis of a target analyte in a complex biological matrix (e.g., plasma) using an isotopically labeled internal standard is outlined below.

Objective: To accurately quantify the concentration of Analyte X in human plasma using a stable isotope dilution liquid chromatography-mass spectrometry (LC-MS) method.

Materials:

  • Analyte X

  • Isotopically labeled internal standard (e.g., ¹³C₆-Analyte X)

  • Human plasma (blank)

  • Acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of Analyte X and the ¹³C₆-Analyte X internal standard (IS) in a suitable organic solvent (e.g., methanol).

    • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Analyte X.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation and SPE):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed amount of the ¹³C₆-Analyte X IS solution.

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Dilute the supernatant with 600 µL of 0.1% formic acid in water.

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the diluted supernatant onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and IS with an appropriate elution solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Liquid Chromatography:

      • Use a suitable C18 column.

      • Employ a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

      • Monitor the column effluent for the co-elution of Analyte X and ¹³C₆-Analyte X.

    • Mass Spectrometry:

      • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Monitor the specific precursor-to-product ion transitions for both Analyte X and ¹³C₆-Analyte X.

  • Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard for all samples.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

    • Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical quantitative analysis workflow using an isotopically labeled internal standard.

experimental_workflow plasma Plasma Sample (Calibrator, QC, or Unknown) spike Spike with ¹³C-Labeled IS plasma->spike ppt Protein Precipitation spike->ppt spe Solid Phase Extraction (SPE) ppt->spe reconstitute Evaporation & Reconstitution spe->reconstitute lcms LC-MS Analysis (MRM Mode) reconstitute->lcms quant Quantification (Peak Area Ratio) lcms->quant

Caption: General experimental workflow for quantitative analysis.

Conclusion and Recommendations

The strategic placement of an isotopic label is a critical determinant of analytical performance. While deuterated internal standards are often more accessible and cost-effective, they present inherent risks of chromatographic shifts, isotopic instability, and kinetic isotope effects that can compromise data accuracy and precision.[2][4][5]

For the development of the most robust, reliable, and accurate quantitative assays, particularly in regulated environments such as drug development, the use of ¹³C-labeled internal standards is highly recommended. The superior performance of ¹³C-labeled standards in terms of co-elution, stability, and minimal isotopic effects justifies the additional investment, ensuring the highest quality data for critical decision-making. Careful validation is imperative regardless of the choice of label, but starting with a more stable and predictable ¹³C-labeled standard provides a stronger foundation for a successful bioanalytical method.

References

Bedaquiline Plasma Concentration: A Comparative Guide to Clinical Efficacy and Safety in Multid-Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bedaquiline (B32110), a diarylquinoline antimycobacterial agent, has become a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its novel mechanism of action, targeting the proton pump of mycobacterial ATP synthase, has significantly improved treatment outcomes. However, optimizing its therapeutic benefits while mitigating safety concerns, particularly cardiotoxicity, necessitates a thorough understanding of the relationship between its plasma concentration and clinical endpoints. This guide provides a comparative analysis of bedaquiline's plasma concentration correlation with efficacy and safety, alongside key alternative drugs used in MDR-TB regimens, supported by experimental data and detailed methodologies.

Correlation of Bedaquiline Plasma Concentration with Clinical Efficacy

Higher bedaquiline exposure has been linked to improved treatment outcomes in patients with MDR-TB. The key efficacy endpoint is sputum culture conversion (SCC), the point at which a patient's sputum no longer tests positive for Mycobacterium tuberculosis.

A pharmacokinetic-pharmacodynamic (PK/PD) model developed from early bactericidal activity studies identified a half-maximum effective plasma concentration (EC50) of 1.6 ± 0.3 mg/L for bedaquiline's mycobacterial killing kinetics.[1][2] Studies have demonstrated that achieving certain exposure targets is associated with a higher probability of successful treatment outcomes. For instance, an Area Under the Curve to Minimum Inhibitory Concentration (AUC/MIC) ratio has been identified as a key predictor of efficacy. One study found that an AUC0-24h/MIC above 175.5 was associated with a significantly higher probability of culture conversion after 2 months of treatment.[3][4]

In a study of Chinese patients with MDR-TB, the mean serum concentration of bedaquiline was 0.586 ± 0.288 µg/ml during treatment, and 80.0% of patients achieved sputum culture conversion after a 24-week course.[5] Another large multicentre study reported sputum culture conversion rates of 80.5% at 90 days and 91.2% at the end of treatment with bedaquiline-containing regimens.[6]

Correlation of Bedaquiline Plasma Concentration with Clinical Safety

The primary safety concern associated with bedaquiline is the prolongation of the QT interval on an electrocardiogram (ECG), which can increase the risk of life-threatening cardiac arrhythmias like Torsade de Pointes. This effect is primarily attributed to bedaquiline's major metabolite, M2 (N-monodesmethyl).

Exposure-safety analyses have established a clear relationship between M2 plasma concentrations and the degree of QTc interval prolongation. One study reported that a typical maximum M2 concentration of 326 ng/mL was associated with a 7 ms (B15284909) prolongation of the QTc interval.[6][7] Another analysis confirmed that M2 concentrations are the main driver of drug-related QTcF increase.[8]

Monitoring of the QTc interval is a critical component of managing patients on bedaquiline. Guidelines recommend baseline and regular ECG monitoring throughout treatment.[9][10][11] Discontinuation of bedaquiline is recommended if a clinically significant ventricular arrhythmia occurs or if the QTcF interval is greater than 500 ms on two sequential ECGs.[11]

Comparison with Alternative MDR-TB Drugs

While direct head-to-head comparisons of plasma concentration-response relationships are not always available, data for other key MDR-TB drugs offer valuable context.

DrugEfficacy Parameter Correlated with Plasma ConcentrationSafety Parameter Correlated with Plasma Concentration
Bedaquiline AUC/MIC ratio, higher exposure associated with earlier sputum culture conversion.[3][9]M2 metabolite concentration is a key driver of QTc prolongation.[8]
Delamanid Exposure is not significantly affected by various patient factors, but higher exposure may be linked to better outcomes.[8][12]A positive correlation has been detected between concentrations of its major metabolite (DM-6705) and QTc prolongation.[13]
Linezolid (B1675486) The ratio of the area under the curve of unbound linezolid to MIC (ƒAUC/MIC) is a key efficacy driver.[11]Dose- and time-dependent toxicity, including peripheral neuropathy and myelosuppression, are major concerns. A minimum concentration (Cmin) threshold of 2 mg/L has been proposed as a marker for adverse effects.[11][14]
Pretomanid Dose-dependent bactericidal activity has been observed.[3]Generally well-tolerated, with adverse effects including anemia, neutropenia, and hepatic disorders.[2]
Clofazimine (B1669197) Higher exposure may contribute to treatment success.Can cause QTc prolongation and skin discoloration.[15]

Experimental Protocols

Measurement of Bedaquiline Plasma Concentration by LC-MS/MS

A common and sensitive method for quantifying bedaquiline and its M2 metabolite in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

  • Plasma samples (typically 50-100 µL) are obtained from patients.

  • An internal standard (e.g., a deuterated version of bedaquiline) is added to the plasma.

  • Proteins are precipitated from the plasma using a solvent like acetonitrile (B52724) or methanol.

  • The sample is centrifuged, and the supernatant containing the drug is collected.

  • The supernatant is then evaporated and reconstituted in a mobile phase for injection into the LC-MS/MS system.[16][17][18]

LC-MS/MS Analysis:

  • The reconstituted sample is injected into a liquid chromatography system, where the components are separated on a C18 column.

  • The separated components then enter a tandem mass spectrometer.

  • The mass spectrometer is set to detect the specific mass-to-charge ratios of bedaquiline and its M2 metabolite for quantification.[16][17][18]

QT Interval Monitoring

Accurate monitoring of the QT interval is crucial for patient safety during bedaquiline treatment.

ECG Acquisition:

  • Standard 12-lead ECGs are performed at baseline before initiating treatment.

  • Follow-up ECGs are typically conducted at weeks 2, 4, 8, 12, and 24 of treatment, and as clinically indicated.[11]

QTc Calculation:

  • The QT interval is measured from the beginning of the QRS complex to the end of the T wave.

  • Because the QT interval varies with heart rate, it is corrected using a formula. The Fridericia correction formula (QTcF = QT / RR^0.33) is commonly recommended for patients on QT-prolonging anti-TB drugs.[19][20]

  • Some ECG machines can automatically calculate the QTcF. Manual verification is often recommended.[20]

Visualizations

Bedaquiline_Mechanism_of_Action cluster_membrane Mycobacterial Inner Membrane ATP_Synthase ATP Synthase (Subunits a, b, c, δ, ε, α, β, γ) ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Proton_Channel Proton Channel (c-ring) Proton_Channel->ATP_Synthase Part of Proton_Channel->ATP_Production Inhibition disrupts proton motive force Bedaquiline Bedaquiline Bedaquiline->Proton_Channel Binds to and inhibits the c-ring Cell_Death Bacterial Cell Death ATP_Production->Cell_Death Depletion leads to

Caption: Mechanism of action of Bedaquiline on Mycobacterium tuberculosis ATP synthase.

Experimental_Workflow_TDM cluster_patient Patient Monitoring cluster_lab Laboratory Analysis cluster_clinical Clinical Decision Making Patient Patient on Bedaquiline Therapy Blood_Sample Blood Sample Collection Patient->Blood_Sample ECG_Monitoring ECG Monitoring Patient->ECG_Monitoring Plasma_Separation Plasma Separation Blood_Sample->Plasma_Separation Dose_Adjustment Dose Adjustment? ECG_Monitoring->Dose_Adjustment Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LC_MSMS LC-MS/MS Analysis Sample_Prep->LC_MSMS Concentration_Determination Determine Bedaquiline & M2 Concentration LC_MSMS->Concentration_Determination Concentration_Determination->Dose_Adjustment Continue_Monitoring Continue Monitoring Dose_Adjustment->Continue_Monitoring Yes/No Continue_Monitoring->Patient Feedback Loop

Caption: Experimental workflow for Therapeutic Drug Monitoring (TDM) of Bedaquiline.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.